RS102895 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRISOFSWVKYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587871 | |
| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-41-2 | |
| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RS102895 hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of RS102895 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] As a member of the spiropiperidine class of compounds, it has been instrumental in preclinical research for elucidating the role of the CCR2 signaling axis in a variety of pathological conditions, including inflammation, neuropathic pain, and atherosclerosis.[1][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation.[3][5] By blocking this interaction, RS102895 provides a powerful tool for investigating the therapeutic potential of CCR2 inhibition. This guide details the core mechanism of action of RS102895, its pharmacological profile, key experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Mechanism of Action
RS102895 functions as a selective and competitive antagonist at the CCR2b receptor isoform.[3] The CCR2 receptor is a seven-transmembrane G protein-coupled receptor (GPCR) that is predominantly expressed on monocytes, macrophages, and memory T lymphocytes.[3][6][7] The natural ligands for CCR2 include CCL2 (MCP-1), CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4), with CCL2 being the most potent.[3][6]
The mechanism of action of RS102895 involves direct binding to the CCR2 receptor.[1] This binding event physically obstructs the natural ligand, CCL2, from docking with the receptor. Consequently, RS102895 prevents the ligand-induced conformational change in the receptor that is necessary for the coupling and activation of intracellular G-proteins.[8] By inhibiting this initial step, RS102895 effectively blocks the entire downstream signaling cascade, which includes:
-
Inhibition of Calcium Mobilization : Ligand binding to CCR2 typically activates Phospholipase C (PLC), leading to an intracellular calcium influx.[7][8] RS102895 potently blocks this MCP-1-stimulated calcium mobilization.[3][9]
-
Blockade of Chemotaxis : A primary function of the CCL2/CCR2 axis is to direct the migration of monocytes along a chemokine gradient. RS102895 inhibits this chemotactic response.[3]
-
Suppression of Downstream Kinase Pathways : Activation of CCR2 initiates multiple signaling pathways crucial for cell survival, proliferation, and inflammatory responses, such as the PI3K/Akt and MAPK/p38 pathways.[6][10] RS102895 prevents the activation of these cascades.
Mutagenesis studies have been employed to carefully map the binding site of RS102895 on the CCR2b receptor, confirming its specific interaction within the transmembrane helical bundle.[3]
Pharmacological Profile
The potency and selectivity of RS102895 have been quantified through various in vitro and in vivo studies.
Data Presentation: In Vitro Potency and Selectivity
| Assay Type | Target/Ligand | Cell Line | IC50 Value | Reference |
| Receptor Binding | CCR2b / MCP-1 | Transfected CRL-1657 | 360 nM | [2][3][9] |
| CCR1 / MIP-1α | Transfected CRL-1657 | 17.8 µM | [3][9] | |
| Calcium Influx | CCR2b / MCP-1 | Transfected CRL-1657 | 31-32 nM | [3][9] |
| CCR2b / MCP-3 | Transfected CRL-1657 | 130 nM | [3] | |
| Chemotaxis | CCR2 / MCP-1 | THP-1-5X | 1.7 µM | [3] |
| CCR1 / RANTES | THP-1-5X | 37 µM | [3] | |
| Off-Target Binding | α1a adrenergic receptor | - | 130 nM | [2] |
| α1d adrenergic receptor | - | 320 nM | [2] | |
| 5-HT1a receptor | Rat Brain Cortex | 470 nM | [2] |
Data Presentation: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Administration Route | Reference |
| Half-life (t½) | ~1 hour | Intraperitoneal (i.p.) | [1][5] |
| Effective Plasma Conc. | ≥ 20 ng/mL | i.p. | [1][5] |
| Effective Dosing Regimen | 5 mg/kg every 6 hours | i.p. | [1] |
Signaling Pathways & Mandatory Visualizations
RS102895 inhibits the canonical signaling pathways activated by the CCL2-CCR2 axis. The binding of CCL2 to CCR2 initiates a cascade involving G-protein activation, leading to downstream effects crucial for monocyte function. RS102895 blocks the initiation of this cascade.
Experimental Protocols & Mandatory Visualizations
The characterization of RS102895 relies on specific and reproducible experimental assays. Below are detailed methodologies for key experiments.
In Vitro Monocyte Migration (Chemotaxis) Assay
This assay quantifies the ability of RS102895 to inhibit monocyte migration towards a chemoattractant.
-
Cell Preparation : Monocytes/macrophages are harvested from the peritoneal cavity of mice following thioglycollate injection.[1] Alternatively, a monocytic cell line such as THP-1 is used.[3]
-
Boyden Chamber Setup : A Boyden chamber (transwell) is used, which consists of an upper and lower chamber separated by a porous membrane.
-
Loading : The lower chamber is filled with media containing a CCL2 gradient. The upper chamber is loaded with the prepared monocytes suspended in media containing various concentrations of RS102895 or vehicle control.
-
Incubation : The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Quantification : Migrated cells in the lower chamber are stained and counted using a microscope or plate reader.
-
Analysis : The concentration of RS102895 that inhibits migration by 50% (IC50) is calculated from a dose-response curve.[1][3]
In Vivo Monocyte Recruitment Assay
This protocol assesses the efficacy of RS102895 in a living system.
-
Animal Model : Mice are used as the model system.[1]
-
Inflammatory Stimulus : An inflammatory response is induced, for example, by immunization in the rear footpad.[1]
-
Drug Administration : Immediately prior to the stimulus, mice receive an initial intraperitoneal (i.p.) injection of RS102895 (e.g., 5 mg/kg) or a vehicle control. Subsequent doses are administered every 6 hours to maintain effective plasma concentrations.[1]
-
Tissue Collection : At specific time points (e.g., 12 or 24 hours) after the initial stimulus, the vaccine-draining lymph nodes are collected.[1]
-
Cell Isolation and Staining : Lymph nodes are processed into single-cell suspensions. The cells are then stained with fluorescently-labeled antibodies specific for inflammatory monocyte markers (e.g., Ly6C, CD11b).
-
Flow Cytometry Analysis : The number of inflammatory monocytes is quantified using a flow cytometer.
-
Outcome : The reduction in monocyte recruitment in RS102895-treated mice is compared to the vehicle-treated control group.[1]
Pharmacokinetic Analysis by Mass Spectrometry
This protocol determines the drug's concentration and half-life in plasma.
-
Dosing : Mice are administered a single i.p. dose of RS102895 (5 mg/kg).[1]
-
Sample Collection : At various time points post-injection, blood is collected via cardiac puncture into heparinized syringes. Plasma is separated by centrifugation.[1]
-
Sample Preparation : Plasma samples are processed, and an internal standard is added.
-
Mass Spectrometry : Drug concentrations are quantified using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. For RS102895, the ion transition m/z 391.3→202.2 is monitored.[1]
-
Quantification : A standard curve is generated using spiked blank plasma with known concentrations of RS102895 to determine the drug concentration in the experimental samples.[1]
-
Analysis : The plasma concentration-time profile is plotted to calculate pharmacokinetic parameters, such as the half-life.[1]
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. A novel interaction between CX3CR1 and CCR2 signalling in monocytes constitutes an underlying mechanism for persistent vincristine-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
What is the function of RS102895 hydrochloride
An In-depth Technical Guide to RS102895 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This technical guide delineates the core function, mechanism of action, pharmacological profile, and key experimental applications of this compound. By competitively inhibiting the binding of the primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), to the CCR2b isoform, RS102895 effectively blocks downstream signaling pathways responsible for monocyte chemotaxis and inflammation.[1] Its utility has been demonstrated in various preclinical models, including studies on inflammation, vaccine immunity, atherosclerosis, and neuropathic pain, making it a valuable tool for investigating the roles of the CCL2-CCR2 axis in health and disease.[4][5][6][7]
Core Function and Mechanism of Action
RS102895 is a spiropiperidine compound that functions as a specific antagonist of the CCR2b chemokine receptor, a G protein-coupled receptor (GPCR). The primary role of the CCR2 receptor and its main ligand, CCL2, is to govern the migration of inflammatory monocytes from the bone marrow to sites of inflammation.[4][6][8]
The mechanism of action of RS102895 involves direct, competitive inhibition of the CCR2 receptor. By occupying the receptor's binding site, it prevents CCL2 from binding and initiating the intracellular signaling cascade. This blockade inhibits critical downstream events, including G-protein activation, calcium influx, and ultimately, chemotaxis (directed cell movement).[1] The compound shows significantly higher affinity for CCR2 compared to other chemokine receptors like CCR1, establishing its selectivity.[1][3]
Pharmacological and Pharmacokinetic Profile
The efficacy and selectivity of RS102895 have been quantified through various in vitro and in vivo studies. The data highlight its potent inhibition of CCR2-mediated functions and a favorable selectivity profile against CCR1.
Quantitative In Vitro Activity
The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound in different functional assays.
| Target/Assay | Ligand/Stimulant | Cell System | IC₅₀ Value | Reference |
| Receptor Binding | MCP-1 | Human CCR2b-transfected CRL-1657 cells | 360 nM | [2][3] |
| MIP-1α | Human CCR1-transfected CRL-1657 cells | 17.8 µM (17,800 nM) | [1] | |
| Calcium Influx | MCP-1 | Human CCR2b-transfected CRL-1657 cells | 31-32 nM | [1] |
| MCP-3 | Human CCR2b-transfected CRL-1657 cells | 130 nM | ||
| Chemotaxis | MCP-1 | THP-1-5X monocytic cells | 1.7 µM (1,700 nM) | [1] |
| RANTES | THP-1-5X monocytic cells (via CCR1) | 37 µM (37,000 nM) | ||
| Off-Target Binding | - | α₁ₐ adrenergic receptor | 130 nM | [1][2] |
| - | α₁ₑ adrenergic receptor | 320 nM | [1][2] | |
| - | 5-HT₁ₐ receptor | 470 nM | [1][2] |
Pharmacokinetics in Mice
In vivo studies have revealed that this compound has a short plasma half-life.
-
Half-life: Approximately 1 hour following intraperitoneal (i.p.) administration in mice.[4][8]
-
Effective Concentration: A plasma concentration of at least 20 ng/mL is required to effectively block monocyte migration in vivo.[4][8]
-
Dosing Regimen: Due to its short half-life, a multi-dose regimen (e.g., 5 mg/kg every 6 hours) is necessary to maintain therapeutic plasma levels and achieve sustained blockade of monocyte recruitment.[4][8]
Key Experimental Protocols
The functional characterization of RS102895 relies on specific in vitro and in vivo assays. Detailed methodologies for these pivotal experiments are provided below.
In Vitro: CCR2b Binding Assay
This protocol is designed to determine the affinity of RS102895 for the human CCR2b receptor.
-
Cell Culture: Chinese hamster lung (CRL-1657) cells stably transfected with and expressing the human CCR2b receptor are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and prepared as a membrane fraction.
-
Competitive Binding: A constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) is incubated with the cell membrane preparation in the presence of varying concentrations of RS102895.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of RS102895 that inhibits 50% of specific radioligand binding) is calculated.
In Vitro: Calcium Influx Assay
This assay measures the ability of RS102895 to block ligand-induced intracellular calcium mobilization.
-
Cell Preparation: CCR2b-expressing CRL-1657 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of this compound.
-
Ligand Stimulation: The cells are then stimulated with a CCR2 ligand, such as MCP-1 or MCP-3.
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The inhibition of the calcium signal by RS102895 is quantified, and an IC₅₀ value is determined.
In Vivo: Monocyte Migration and Pharmacodynamic Analysis
This experimental workflow assesses the in vivo efficacy of RS102895 in blocking vaccine-induced monocyte recruitment.[4]
-
Animal Model: Wild-type mice are used (CCR2⁻/⁻ mice can be used as a genetic control).[4]
-
Inflammatory Stimulus: Mice receive a vaccination in the rear footpad to induce a local inflammatory response and recruit monocytes.[4]
-
Treatment: Immediately prior to vaccination, an initial dose of RS102895 (e.g., 5 mg/kg, i.p.) or vehicle is administered. Subsequent doses are given every 6 hours to maintain effective plasma concentrations.[4]
-
Tissue Collection: At specified time points (e.g., 12 or 24 hours post-vaccination), mice are euthanized, and the vaccine-draining popliteal lymph nodes are collected.[4]
-
Cell Analysis: The lymph nodes are processed into a single-cell suspension. Cells are then stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., for inflammatory monocytes and neutrophils) and quantified using flow cytometry.[4]
-
Outcome: The number of inflammatory monocytes in the lymph nodes of RS102895-treated mice is compared to that in vehicle-treated controls to determine the extent of migration blockade.[4]
Research Applications and Therapeutic Potential
This compound serves as a critical tool for elucidating the role of the CCL2-CCR2 signaling axis in various pathologies.
-
Inflammation and Immunology: It is widely used to study the contribution of monocyte recruitment to inflammatory diseases, such as rheumatoid arthritis, glomerulonephritis, and atherosclerosis.[6][7]
-
Vaccine Development: Studies have shown that blocking monocyte recruitment with RS102895 in the immediate post-vaccination period can significantly enhance both humoral and cell-mediated immune responses, suggesting its potential as a novel "adjuvant-adjuvant".[4][8]
-
Neuropathic Pain: The compound has been shown to reduce allodynia and monocyte infiltration in animal models of chemotherapy-induced peripheral neuropathy, indicating a role for CCR2+ monocytes in the pathology of chronic pain.[5]
-
Atherosclerosis: By inhibiting the recruitment of monocytes to vascular lesions, CCR2 antagonists like RS102895 are being investigated as a therapeutic strategy to reduce atherosclerotic plaque formation and promote plaque stability.[6]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
RS102895 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5][6][7] This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy.[2] Consequently, the development of CCR2 antagonists like RS102895 represents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Biological Activity
RS102895 was identified as a novel spiropiperidine derivative with high affinity and selectivity for the human CCR2b isoform.[2] Its discovery was part of a broader effort to identify non-peptide antagonists of chemokine receptors for therapeutic use. The biological activity of RS102895 has been characterized through a series of in vitro assays, demonstrating its potent inhibition of CCR2-mediated signaling.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: In Vitro Inhibitory Activity of RS102895
| Target | Assay Type | Species | IC50 | Reference |
| CCR2b | MCP-1 Binding | Human | 360 nM | [1][2] |
| CCR1 | MIP-1α Binding | Human | 17.8 µM | [2] |
| α1a Receptor | - | Human | 130 nM | |
| α1d Receptor | - | Human | 320 nM | |
| 5HT1a Receptor | - | Rat Brain Cortex | 470 nM | |
| MCP-1 Receptor (Wild Type) | - | - | 550 nM | |
| MCP-1 Receptor (D284N Mutant) | - | - | 568 nM | |
| MCP-1 Receptor (D284A Mutant) | - | - | 1892 nM |
Table 2: Functional Antagonism of RS102895
| Assay Type | Stimulant | Cell Line | IC50 | Reference |
| Chemotaxis | MCP-1 | THP-1 | 1.7 µM | [2] |
| Calcium Influx | MCP-1 | CRL-1657 (hCCR2b) | 31 nM | [2] |
| Calcium Influx | MCP-3 | CRL-1657 (hCCR2b) | 130 nM | [2] |
Mechanism of Action: CCR2 Signaling Pathway
RS102895 exerts its pharmacological effects by competitively binding to CCR2, thereby preventing the binding of its cognate ligands, primarily CCL2 (MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, activation, and infiltration into inflamed tissues. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. By inhibiting the initial ligand-receptor interaction, RS102895 effectively suppresses these downstream events.
CCR2 Signaling Pathway and Inhibition by RS102895.
Synthesis of this compound
Plausible Synthetic Route
A potential synthetic pathway is outlined below. This is a generalized scheme based on known chemical transformations for similar structures.
General Synthetic Workflow for this compound.
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization.
1. Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one core:
This reaction likely involves the condensation of 2-aminobenzyl alcohol with a protected 4-piperidone derivative, followed by cyclization.
-
Materials: 2-Aminobenzyl alcohol, 1-Boc-4-piperidone, a suitable solvent (e.g., toluene), and a dehydrating agent or Dean-Stark apparatus.
-
Procedure:
-
Combine equimolar amounts of 2-aminobenzyl alcohol and 1-Boc-4-piperidone in toluene.
-
Heat the mixture to reflux with azeotropic removal of water until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting intermediate can then be cyclized, potentially with a reagent like triphosgene or a similar carbonyl equivalent, in the presence of a base.
-
Purify the crude product by column chromatography.
-
2. N-Alkylation with 2-[4-(Trifluoromethyl)phenyl]ethyl group:
-
Materials: Deprotected spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, 2-[4-(trifluoromethyl)phenyl]ethyl bromide (or a similar electrophile), a non-nucleophilic base (e.g., diisopropylethylamine), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the deprotected spirocyclic amine in DMF.
-
Add the base and the alkylating agent.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure.
-
Purify the crude RS102895 free base by chromatography.
-
3. Formation of this compound:
-
Materials: RS102895 free base, a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), and an anhydrous solvent for precipitation (e.g., diethyl ether).
-
Procedure:
-
Dissolve the purified RS102895 free base in a minimal amount of a suitable solvent.
-
Slowly add a solution of HCl (1 equivalent) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Key Experimental Methodologies
The biological activity of RS102895 was primarily determined using chemotaxis and calcium influx assays.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Objective: To determine the IC50 value of RS102895 for the inhibition of MCP-1-induced monocyte chemotaxis.
-
General Protocol:
-
Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye.
-
The labeled cells are pre-incubated with varying concentrations of RS102895.
-
The cells are then placed in the upper chamber of a Boyden chamber or a similar migration plate.
-
The lower chamber contains MCP-1 as the chemoattractant.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified by fluorescence.
-
The IC50 value is calculated from the dose-response curve.
-
Workflow for a Monocyte Chemotaxis Assay.
Calcium Influx Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.
-
Objective: To determine the IC50 value of RS102895 for the inhibition of MCP-1-induced calcium influx in CCR2-expressing cells.
-
General Protocol:
-
Cells stably expressing human CCR2b (e.g., CRL-1657) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then treated with different concentrations of RS102895.
-
After an incubation period, the cells are stimulated with MCP-1.
-
The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value is determined from the concentration-response curve.
-
Workflow for a Calcium Influx Assay.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR2-CCL2 signaling axis in health and disease. Its high potency and selectivity make it a lead compound for the potential development of therapeutics for a variety of inflammatory conditions. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route, its mechanism of action, and the key experimental protocols used for its characterization. Further research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile will be crucial for its potential translation into clinical applications.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
RS102895 Hydrochloride: A Technical Guide to a Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), constitute a critical signaling axis in the orchestration of immune responses. This pathway is a major driver of the recruitment of monocytes, macrophages, and memory T cells from the bone marrow to sites of inflammation.[1][2] The CCL2/CCR2 axis is implicated in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, diabetic nephropathy, and cancer.[1][3][4][5][6] Consequently, the development of potent and selective CCR2 antagonists is a significant area of therapeutic interest.[5]
RS102895 hydrochloride is a small molecule, spiropiperidine compound that functions as a potent and selective antagonist of the CCR2b receptor isoform.[7][8] It effectively blocks the binding of CCL2, thereby inhibiting downstream signaling and the subsequent migration of inflammatory cells. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing key experimental protocols for its characterization, and illustrating its mechanism of action and experimental workflows.
Chemical and Physical Properties
This compound is a synthetic compound with well-defined chemical and physical characteristics. It is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[9][10]
| Property | Value | References |
| IUPAC Name | 1'-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidin]-2-one hydrochloride | [10][11] |
| Synonyms | Abaucin hydrochloride, MLJS-21001 hydrochloride | [12] |
| CAS Number | 1173022-16-6 (hydrochloride); 300815-41-2 | |
| Molecular Formula | C₂₁H₂₁F₃N₂O₂ · HCl | [10] |
| Molecular Weight | 426.9 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO to 50 mM or 75 mM | |
| Storage | Desiccate at room temperature |
Mechanism of Action: Antagonism of the CCR2 Signaling Pathway
CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CCL2, initiates a signaling cascade crucial for cell migration.[1][13] RS102895 exerts its effect by competitively binding to the CCR2 receptor, preventing the interaction with CCL2 and blocking the subsequent intracellular signaling events that lead to chemotaxis.[7]
The binding of CCL2 to CCR2 typically activates Gαi proteins, which leads to the activation of downstream pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt and JAK/STAT.[4][13] These pathways are essential for orchestrating the cellular machinery required for directed cell movement, or chemotaxis.[13] RS102895 inhibits these processes by occupying the ligand-binding site on the receptor.[10]
Pharmacological Profile
RS102895 is characterized by its high selectivity for the CCR2 receptor over the closely related CCR1 receptor.[12][14] Its potency has been quantified through various in vitro assays, which are summarized below.
| Assay Type | Target/Stimulus | Cell Line/System | IC₅₀ Value | References |
| Receptor Binding | Human CCR2b | Transfected CHO cells (CRL-1657) | 360 nM | [7][12] |
| Human CCR1 | Transfected CHO cells (CRL-1657) | 17.8 µM | [7] | |
| Calcium Influx | MCP-1 (CCL2) | CRL-1657 cells | 32 nM | [7] |
| MCP-3 (CCL7) | CRL-1657 cells | 130 nM | [7] | |
| Chemotaxis | MCP-1 (CCL2) | THP-1 cells | 1.7 µM | [7][10] |
| Off-Target Binding | Adrenergic α₁ₐ Receptor | - | 130 nM | [10][12] |
| Adrenergic α₁D Receptor | - | 320 nM | [10][12] | |
| Serotonin 5-HT₁ₐ Receptor | Rat Brain Cortex | 470 nM | [10][12] |
Key Experimental Protocols
The characterization of CCR2 antagonists like RS102895 relies on standardized in vitro assays to determine binding affinity and functional inhibition.
CCR2 Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR2 receptor.
Methodology:
-
Cell Culture: Culture cells stably expressing the human CCR2b receptor (e.g., transfected Chinese Hamster Ovary cells, CRL-1657).
-
Assay Preparation: Harvest cells and prepare a membrane fraction or use whole cells.
-
Competition Reaction: Incubate the cell membranes or whole cells with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) and varying concentrations of RS102895.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a filter plate.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the RS102895 concentration. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.
In Vitro Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient.
Methodology:
-
Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1 cells.[7] Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Compound Pre-incubation: Incubate the labeled cells with various concentrations of RS102895.
-
Assay Setup: Use a multi-well plate with Transwell inserts (e.g., 8 µm pore size). Add assay medium containing the chemoattractant (e.g., recombinant human CCL2) to the lower chamber.
-
Cell Addition: Add the pre-incubated cells to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate for several hours at 37°C to allow cell migration through the porous membrane towards the chemoattractant.
-
Quantification: Measure the number of migrated cells by reading the fluorescence of the cells that have moved to the bottom chamber with a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC₅₀ value.[7]
In Vivo & Preclinical Applications
RS102895 has been utilized in various preclinical animal models to investigate the role of the CCL2/CCR2 axis in disease. These studies have demonstrated its bioactivity in vivo.
-
Neuropathic Pain: In a rat model of bone cancer pain, intrathecal administration of RS102895 was shown to modulate pain thresholds and reverse the expression patterns of spinal cord proteins associated with pain signaling.[12]
-
Diabetic Complications: RS102895 treatment ameliorated the expression of extracellular matrix proteins in mesangial cells stimulated by high glucose, suggesting a potential role in mitigating diabetic nephropathy.[12]
-
Atherosclerosis: A study investigating the chronopharmacological effects of RS102895 was noted in a meta-analysis of preclinical atherosclerosis studies.[15]
-
Pharmacokinetics: Pharmacokinetic analyses in mice revealed that RS102895 has a short plasma half-life of approximately one hour, necessitating a multi-dose regimen for sustained CCR2 blockade in vivo.[8]
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist.[12] Its ability to effectively block CCL2-mediated signaling and cell migration makes it an invaluable pharmacological tool for researchers. The detailed protocols and established pharmacological profile provide a solid foundation for its use in elucidating the complex roles of the CCL2/CCR2 signaling axis in inflammation, fibrosis, pain, and a multitude of other pathological conditions. For professionals in drug development, the challenges observed in its in vivo application, such as its short half-life, offer important insights for the design of next-generation CCR2 antagonists with improved pharmacokinetic properties.[8]
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. xcessbio.com [xcessbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biorxiv.org [biorxiv.org]
Pharmacological Profile of RS102895 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and neuropathic conditions, making CCR2 a compelling therapeutic target. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo functional activity, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effects by binding to CCR2 and inhibiting the downstream signaling pathways activated by its cognate ligands, primarily MCP-1. This antagonism effectively blocks the chemotactic response of CCR2-expressing cells, thereby reducing the infiltration of monocytes and macrophages into inflamed tissues.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the potency and selectivity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Target | Species | Cell Line | Assay Type | IC50 (nM) | Reference |
| CCR2b | Human | Stably transfected Chinese Hamster Lung (CRL-1657) cells | Radioligand Binding (Displacement of [125I]-MCP-1) | 360 | [1] |
| CCR1 | Human | Stably transfected Chinese Hamster Lung (CRL-1657) cells | Radioligand Binding (Displacement of [125I]-MIP-1α) | 17,800 | [1][2][3][4] |
| α1a Adrenergic Receptor | Human | - | - | 130 | [5] |
| α1d Adrenergic Receptor | Human | - | - | 320 | [5] |
| 5-HT1a Receptor | Rat | Brain Cortex | - | 470 | [5] |
Table 2: In Vitro Functional Activity of this compound
| Assay Type | Cell Line | Stimulus | IC50 | Reference |
| MCP-1 Stimulated Calcium Influx | Stably transfected Chinese Hamster Lung (CRL-1657) cells | MCP-1 | 32 nM | [2][3][4] |
| MCP-3 Stimulated Calcium Influx | Stably transfected Chinese Hamster Lung (CRL-1657) cells | MCP-3 | 130 nM | [1][3] |
| Chemotaxis | THP-1 cells | MCP-1 | 1.7 µM | [1][2][4] |
| Chemotaxis | THP-1 cells | RANTES (for CCR1) | 37 µM | [1] |
Signaling Pathway
The binding of MCP-1 to CCR2 initiates a G-protein-mediated signaling cascade, leading to monocyte/macrophage chemotaxis. This compound acts as an antagonist at the CCR2 receptor, blocking this cascade.
Figure 1. Simplified signaling pathway of CCR2 and the antagonistic action of this compound.
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol outlines the method used to determine the binding affinity of this compound for the human CCR2b receptor.
Figure 2. Experimental workflow for the CCR2 radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Lung (CRL-1657) cells stably transfected with the human CCR2b receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of [125I]-labeled MCP-1.
-
Competition: Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding to the CCR2b receptor.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-MCP-1 (IC50) is determined by non-linear regression analysis of the competition curve. A similar protocol is followed for CCR1 using [125I]-MIP-1α as the radioligand.[1]
In Vitro Chemotaxis Assay
This protocol describes the method to assess the ability of this compound to inhibit MCP-1-induced cell migration.
Figure 3. Experimental workflow for the in vitro chemotaxis assay.
Detailed Methodology:
-
Cell Preparation: The human monocytic cell line, THP-1, which endogenously expresses CCR2, is used. Cells are washed and resuspended in assay medium.
-
Compound Incubation: THP-1 cells are pre-incubated with various concentrations of this compound.
-
Assay Setup: A solution containing a specific concentration of MCP-1 is placed in the lower chamber of a Transwell plate. The Transwell insert, containing a porous membrane, is placed into the well.
-
Cell Migration: The pre-incubated THP-1 cells are added to the upper chamber of the insert. The plate is incubated for a defined period to allow the cells to migrate through the pores towards the MCP-1 gradient in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of this compound that inhibits 50% of the MCP-1-induced chemotaxis (IC50) is calculated.[1]
Calcium Influx Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by MCP-1.
Detailed Methodology:
-
Cell Loading: CRL-1657 cells expressing CCR2b are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: this compound at various concentrations is added to the cells and incubated.
-
Stimulation: MCP-1 is added to the cells to stimulate calcium influx.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration that causes a 50% reduction in the MCP-1-induced calcium signal (IC50).[1]
In Vivo Pharmacology
This compound has demonstrated efficacy in various animal models of disease, highlighting its therapeutic potential.
-
Bone Cancer Pain: In a rat model of bone cancer pain, intrathecal administration of this compound was shown to transiently decrease the pain threshold, suggesting a role for CCR2 in the modulation of cancer-induced pain.[5]
-
Vaccine Response: In a mouse vaccination model, administration of this compound was found to enhance vaccine responses.[6][7] This effect is attributed to the blockade of inflammatory monocyte recruitment to the draining lymph nodes. Pharmacokinetic studies in mice revealed a short half-life of approximately one hour, necessitating a multi-dose regimen to maintain effective plasma concentrations.[6][7]
-
Neuropathic Pain: RS102895 has been shown to reduce vincristine-induced allodynia in a mouse model of peripheral neuropathy.
-
Inflammation: The compound has been used to investigate the role of CCR2 in exercise-induced inflammation.
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist. Its ability to block MCP-1-mediated signaling and subsequent monocyte/macrophage migration has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore the utility of this compound as a valuable research tool for investigating the role of the CCR2/CCL2 axis in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and neuropathic conditions.
References
- 1. Beyond Pattern Recognition: TLR2 Promotes Chemotaxis, Cell Adhesion, and Migration in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RS102895 Hydrochloride for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide array of physiological and pathological processes. A key mediator in the inflammatory cascade is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2/CCR2 signaling axis is a critical pathway that governs the migration of monocytes and other immune cells to sites of inflammation.[1][2][3][4][5] Consequently, antagonism of this pathway presents a compelling therapeutic strategy for a variety of inflammatory and fibrotic diseases.[1][2][3] RS102895 hydrochloride is a potent and selective small molecule antagonist of the CCR2b chemokine receptor, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in inflammation.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.
Core Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one hydrochloride | |
| Molecular Formula | C₂₁H₂₁F₃N₂O₂·HCl | |
| Molecular Weight | 426.86 g/mol | |
| CAS Number | 1173022-16-6 | |
| Purity | ≥98% | |
| Solubility | Soluble to 75 mM in DMSO | |
| Storage | Desiccate at room temperature |
Mechanism of Action and In Vitro Efficacy
This compound functions as a selective antagonist of the CCR2 receptor.[6] It effectively blocks the binding of CCL2 (MCP-1), thereby inhibiting downstream signaling pathways that lead to cellular responses such as calcium influx and chemotaxis. The selectivity of RS102895 for CCR2 over other chemokine receptors, such as CCR1, has been demonstrated in various studies.[6]
Quantitative In Vitro Data
| Parameter | Cell Type / System | IC₅₀ Value | Reference |
| CCR2b Receptor Binding Inhibition | Transfected Chinese Hamster Lung (CHL) cells (CRL-1657) | 360 nM | [6] |
| CCR1 Receptor Binding Inhibition | Transfected CHL cells (CRL-1657) | 17.8 µM | |
| MCP-1 Stimulated Calcium Influx | CRL-1657 cells | 32 nM | |
| MCP-3 Stimulated Calcium Influx | CRL-1657 cells | 130 nM | |
| MCP-1 Stimulated Chemotaxis | THP-1-5X cells | 1.7 µM | |
| RANTES (CCL5) Stimulated Chemotaxis | THP-1-5X cells (acts through CCR1) | 37 µM | |
| Human α1a Receptor Inhibition | - | 130 nM | [6][8] |
| Human α1d Receptor Inhibition | - | 320 nM | [6][8] |
| Rat Brain Cortex 5HT1a Receptor Inhibition | - | 470 nM | [6][8] |
| Wild Type MCP-1 Receptor Suppression | - | 550 nM | [6][8][9] |
| D284N Mutant MCP-1 Receptor Suppression | - | 568 nM | [6][8][9] |
| D284A Mutant MCP-1 Receptor Suppression | - | 1892 nM | [6][8][9] |
The CCL2-CCR2 Signaling Pathway in Inflammation
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][2] This activation leads to the recruitment of various immune cells, particularly monocytes, to sites of inflammation.[1][10] The downstream effects include cell survival, proliferation, cytokine production, migration, and apoptosis.[1][2] Key signaling pathways activated by the CCL2/CCR2 axis include PI3K/Akt, JAK/STAT, and P38/MAPK.[1][2]
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of RS102895 to inhibit the migration of monocytic cells towards a CCL2 gradient.
-
Cell Preparation: Culture THP-1 cells (or other monocytic cell lines) in appropriate media. On the day of the assay, harvest and resuspend the cells in serum-free media at a concentration of 1 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare solutions of recombinant human CCL2 (MCP-1) in serum-free media at various concentrations (e.g., 1-100 ng/mL).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free media to achieve the desired final concentrations for the assay. Pre-incubate the cells with different concentrations of RS102895 or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add the CCL2 solution to the lower wells of a Boyden chamber (or a multi-well plate with a porous membrane insert, e.g., 8 µm pore size).
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.
-
Quantification:
-
Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895 compared to the vehicle control. Determine the IC₅₀ value.
In Vivo Model of Inflammation
This generalized protocol describes the use of RS102895 in a mouse model of inflammation. Specific parameters will vary depending on the model (e.g., thioglycollate-induced peritonitis, collagen-induced arthritis).
-
Animal Model: Use an appropriate mouse strain for the inflammation model. House the animals under standard conditions.
-
RS102895 Formulation and Administration:
-
Formulation: For intraperitoneal (i.p.) injection, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][8] Another option is 10% DMSO in corn oil.[6] The solubility should be at least 2.5 mg/mL.[6] For systemic administration in some studies, a vehicle of 4% DMSO in saline has been used.[11]
-
Dosage: A dose of 5 mg/kg has been shown to be effective in reducing monocyte recruitment in mice.[11][12] However, due to a short half-life of approximately 1 hour, a single dose may be insufficient.[12] A multi-dose regimen of 5 mg/kg every 6 hours can maintain effective plasma concentrations.[12]
-
Administration: Administer this compound or vehicle control via the desired route (e.g., i.p. injection).
-
-
Induction of Inflammation: Induce inflammation according to the specific model protocol (e.g., i.p. injection of thioglycollate, immunization with collagen).
-
Sample Collection and Analysis:
-
At a predetermined time point after inflammation induction, euthanize the animals.
-
Collect relevant samples, such as peritoneal lavage fluid, blood, lymph nodes, or affected tissues.
-
Analyze the samples for inflammatory markers. This can include:
-
Flow Cytometry: To quantify the recruitment of immune cells, particularly inflammatory monocytes (e.g., Ly6Chi).[12]
-
ELISA: To measure the levels of cytokines and chemokines in plasma or tissue homogenates.
-
Histology: To assess tissue damage and cellular infiltration.
-
-
-
Data Analysis: Compare the inflammatory readouts between the RS102895-treated group and the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.
Caption: A generalized experimental workflow for an in vivo inflammation model using RS102895.
Conclusion
This compound is a well-characterized and selective CCR2 antagonist that serves as an indispensable tool for researchers investigating the role of the CCL2-CCR2 axis in inflammation and related pathologies. Its proven efficacy in both in vitro and in vivo models makes it a valuable compound for target validation and preclinical studies. This guide provides essential technical information to facilitate the effective use of RS102895 in inflammation research. As with any experimental work, it is crucial to carefully optimize protocols and dosages for each specific application.
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Roles of CCL2-CCR2 Axis in the Tumor Microenvironment [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | 5-HT Receptor | CCR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemokine CCL2 Mediates the Seizure-enhancing Effects of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of CCR2 with the Antagonist RS102895: A Technical Guide
Introduction: The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), are central players in the regulation of monocyte and macrophage migration to sites of inflammation.[1] This signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy, making CCR2 a significant therapeutic target.[2][3][4] RS102895 is a potent and specific small-molecule antagonist of the CCR2b isoform, which is more effective than the CCR2a isoform at inducing chemotaxis and calcium influx.[2] This guide provides a comprehensive technical overview of RS102895 as a tool to investigate the function of CCR2, summarizing quantitative data, detailing key experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action
RS102895 is a spiropiperidine compound that functions as a competitive antagonist at the CCR2 receptor.[2] It binds specifically to the receptor, preventing the binding of endogenous ligands like CCL2, CCL7, and CCL8.[5][6] This blockade inhibits the G-protein-coupled signaling cascade that normally follows ligand binding, thereby preventing downstream cellular responses such as calcium mobilization, chemotaxis, and the release of inflammatory mediators.[1][7][8] RS102895 has been shown to bind with high affinity to a common chemokine receptor motif within the transmembrane helical bundle of CCR2.[9]
Quantitative Data
The efficacy and selectivity of RS102895 have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Activity of RS102895
| Assay Type | Cell Line/System | Ligand | IC50 Value | Selectivity | Reference |
| Receptor Binding | CRL-1657 cells (expressing human CCR2b) | MCP-1 / CCL2 | 360 nM | >49-fold vs. CCR1 (17.8 µM) | [2][9] |
| Calcium Influx | CRL-1657 cells (expressing human CCR2b) | MCP-1 / CCL2 | 31 nM | - | [2] |
| Calcium Influx | CRL-1657 cells (expressing human CCR2b) | MCP-3 / CCL7 | 130 nM | - | [2] |
| Chemotaxis | THP-1 human monocytic cells | MCP-1 / CCL2 | 1.7 µM | >21-fold vs. CCR1 (37 µM for RANTES) | [2] |
| Chemotaxis | Thioglycollate-elicited mouse monocytes | CCL2 | ~20 ng/mL | - | [10] |
Table 2: In Vivo Pharmacokinetics and Dosing of RS102895
| Parameter | Species | Dosing | Value/Observation | Reference |
| Half-life | Mouse | Single i.p. injection | ~1 hour | [10][11] |
| Effective Plasma Concentration | Mouse | Multiple i.p. injections | >20 ng/mL required to inhibit monocyte migration | [10][11] |
| Effective Dosing Regimen | Mouse | 5 mg/kg, i.p. | Every 6 hours to maintain effective plasma levels | [10][11] |
| Therapeutic Application | Mouse (EAN model) | 5 mg/kg, i.p. | Four times a day (total 20 mg/kg/day) | [12] |
| Therapeutic Application | Mouse (Renovascular Hypertension) | 10 mg/kg/day | Administered via drinking water | [13] |
CCR2 Signaling Pathway and Inhibition by RS102895
CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Upon binding of ligands such as CCL2, CCR2 initiates a signaling cascade that inhibits adenylyl cyclase and activates critical downstream pathways like the Phosphatidylinositol 3-Kinase (PI3K)/Akt, JAK/STAT, and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][14][15] These pathways orchestrate cellular responses including migration, survival, and cytokine production.[6][14] RS102895 physically blocks the ligand binding site, preventing the initiation of this entire cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of CCR2 function using RS102895.
CCR2 Radioligand Binding Assay
This competitive binding assay quantifies the affinity of RS102895 for CCR2 by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Preparation: Culture cells endogenously expressing CCR2 (e.g., murine monocyte line WEHI-274.1) or cells stably transfected with human CCR2b (e.g., CRL-1657).[1][2] Harvest and resuspend cells in an appropriate assay buffer (e.g., RPMI 1640 with 1% BSA) to a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).
-
Test Compound: 25 µL of serially diluted RS102895.
-
-
Add Radioligand: Add 50 µL of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) to all wells at a final concentration near its Kd (e.g., ~50 pM).[1]
-
Add Cells: Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation to reach equilibrium.[1]
-
Washing: Transfer the plate to a vacuum manifold and wash the wells rapidly with cold PBS to separate bound from free radioligand.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of RS102895 and determine the IC50 value using non-linear regression.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 13. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of RS102895 Hydrochloride in Inhibiting Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer metastasis is the primary cause of mortality in cancer patients, and the migration of cancer cells is a critical step in this complex process. The chemokine C-C motif ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in promoting cancer cell migration, invasion, and the establishment of a pro-tumorigenic microenvironment. RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor, making it a valuable tool for studying the CCL2-CCR2 signaling axis in cancer research and a potential therapeutic agent to inhibit metastasis. This technical guide provides an in-depth overview of the use of this compound in cancer cell migration studies, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound functions by competitively binding to the CCR2 receptor, thereby preventing its interaction with its ligand, CCL2. This blockade inhibits the downstream signaling cascades that are crucial for cancer cell migration and invasion. The CCL2-CCR2 axis is known to activate several key intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] Activation of these pathways ultimately leads to cytoskeletal rearrangements, increased cell motility, and the expression of matrix metalloproteinases (MMPs), such as MMP-9, which degrade the extracellular matrix, facilitating cancer cell invasion.[2] Furthermore, the CCL2-CCR2 signaling axis has been implicated in promoting epithelial-mesenchymal transition (EMT), a process where epithelial cancer cells acquire mesenchymal characteristics, leading to enhanced migratory and invasive capabilities.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key parameters for its use in in vitro studies.
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ for CCR2 | 360 nM | Human | [4][5][6] |
| IC₅₀ for CCR1 | 17.8 µM | Human | [5][7] |
| IC₅₀ for MCP-1 stimulated calcium influx | 32 nM | CRL-1657 cells expressing human CCR2b | [5] |
| IC₅₀ for MCP-3 stimulated calcium influx | 130 nM | CRL-1657 cells expressing human CCR2b | [5][7] |
Table 1: Potency and Selectivity of this compound.
| Assay | Cell Line | RS102895 Concentration | Effect | Reference |
| In vitro monocyte migration | Thioglycollate-elicited murine peritoneal monocytes | 20 ng/mL | Significant inhibition of migration towards a CCL2 gradient | [8] |
| Inhibition of ECM protein expression | High glucose-stimulated mesangial cells | 1 µM and 10 µM | Blocks fibronectin and type IV collagen protein expression | [4][6] |
| Inhibition of TGF-β1 levels | MCP-1-treated mesangial cells | 10 µM | Abrogates increased TGF-β1 levels | [4][6] |
Table 2: Effective Concentrations of this compound in Functional Assays.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
RS102895 Hydrochloride: A Technical Guide for Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, a critical component in the pathogenesis of numerous neurological disorders, is largely driven by the infiltration of peripheral immune cells into the central nervous system (CNS). The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), form a crucial signaling axis that mediates the migration of monocytes and macrophages to inflammatory sites.[1][2] Disrupting this pathway presents a promising therapeutic strategy. RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor.[3] This technical guide provides an in-depth overview of RS102895, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its application in relevant neuroinflammatory disease models.
Mechanism of Action: Targeting the CCL2/CCR2 Axis
RS102895 exerts its anti-inflammatory effects by selectively binding to the CCR2 receptor, thereby preventing its activation by CCL2.[3] This blockade inhibits downstream signaling cascades that are essential for monocyte chemotaxis and recruitment. In the context of neuroinflammation, elevated levels of CCL2 in the CNS—produced by cells like microglia, astrocytes, and neurons—create a chemotactic gradient that attracts CCR2-expressing monocytes from the periphery across the blood-brain barrier.[4][5] These infiltrating monocytes differentiate into macrophages, which contribute to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species. By blocking the CCR2 receptor, RS102895 effectively curtails this influx of inflammatory cells, mitigating the downstream pathological consequences.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine CCL2–CCR2 Signaling Induces Neuronal Cell Death via STAT3 Activation and IL-1β Production after Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CCR2 Signaling Promotes Brain Infiltration of Inflammatory Monocytes and Contributes to Neuropathology during Cryptococcal Meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CCR2 attenuates neuroinflammation and neuronal apoptosis after subarachnoid hemorrhage through the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RS102895 Hydrochloride In Vivo Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The CCL2/CCR2 signaling axis is implicated in a variety of pathological conditions, including inflammatory diseases, cancer, neuropathic pain, and diabetes.[3][4][5][6][7] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in various preclinical models, along with detailed experimental protocols.
Mechanism of Action
This compound selectively binds to CCR2, preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[4][5] This blockade inhibits the downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for monocyte and macrophage migration, proliferation, and survival.[3][4] By inhibiting the recruitment of these inflammatory cells, RS102895 can modulate the inflammatory microenvironment in various disease states.
Data Presentation
In Vivo Dosing and Administration Summary
| Animal Model | Species | Dose | Administration Route | Frequency | Vehicle | Reference |
| Vaccine Immunity | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Every 6 hours | Water | [8] |
| Bone Cancer Pain | Rat | 10 µl of 3 g/L solution | Intrathecal | Daily from day 9 to 20 post-operation | 10% DMSO | [5] |
| Diabetic Nephropathy | Mouse (db/db) | 2 mg/kg/day | Mixed with chow | Daily for 9 weeks | Chow | [6] |
| Vincristine-Induced Neuropathy | Mouse (CX3CR1-deficient) | Not specified | Not specified | During the second VCR cycle | Not specified | [9] |
Pharmacokinetic Parameters
| Species | Parameter | Value | Administration Route | Reference |
| Mouse | Half-life (t½) | ~1 hour | Intraperitoneal (i.p.) | [8][10] |
| Mouse | Effective Plasma Concentration | >20 ng/ml | Intraperitoneal (i.p.) | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in a Mouse Model of Vaccine Immunity
This protocol is based on a study aimed at amplifying vaccine immunity by blocking monocyte recruitment.[8]
1. Materials:
- This compound
- Sterile water for injection
- Syringes and needles (25-30 gauge)
- Animal balance
- Experimental mice (e.g., C57BL/6)
2. Preparation of Dosing Solution:
- Calculate the required amount of this compound based on the number of animals and the dose (5 mg/kg).
- Dissolve the calculated amount of this compound in sterile water to achieve the desired concentration for a 100 µl injection volume per mouse.[8] Ensure complete dissolution. Prepare fresh daily.
3. Administration Procedure:
- Weigh each mouse to determine the precise injection volume.
- Administer the first dose of 5 mg/kg this compound via intraperitoneal (i.p.) injection immediately prior to immunization.[8]
- Continue to administer 5 mg/kg of this compound every 6 hours for a total of 4-5 treatments.[8]
- Monitor the animals for any adverse effects.
4. Pharmacokinetic Analysis (Optional):
- At designated time points, collect blood samples via cardiac puncture into heparinized syringes.[8]
- Prepare plasma by centrifugation.
- Analyze RS102895 concentrations in plasma using mass spectrometry.[8]
Protocol 2: Intrathecal Administration in a Rat Model of Bone Cancer Pain
This protocol is adapted from a study investigating the analgesic effects of RS102895 in a rat model of bone cancer pain.[5]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Sterile saline
- Hamilton syringe
- Experimental rats (e.g., Sprague-Dawley) with intrathecal catheters
2. Preparation of Dosing Solution:
- Prepare a 3 g/L stock solution of this compound in 10% DMSO.[5]
- Ensure the solution is clear and free of particulates.
3. Administration Procedure:
- Following the establishment of the bone cancer pain model, administer 10 µl of the 3 g/L this compound solution via the intrathecal catheter.[5]
- Administer the injection daily from day 9 to day 20 post-surgery.[5]
- A control group should receive intrathecal injections of the vehicle (10% DMSO).[5]
- Assess pain thresholds using appropriate behavioral tests (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia).
Protocol 3: Oral Administration in a Diabetic Mouse Model
This protocol is based on a study evaluating the effects of RS102895 on diabetic nephropathy in db/db mice.[6]
1. Materials:
- This compound
- Standard rodent chow
- Diabetic mice (e.g., db/db mice) and non-diabetic controls (e.g., db/m mice)
2. Preparation of Medicated Chow:
- Calculate the amount of this compound needed to achieve a daily dose of 2 mg/kg, based on the average daily food consumption of the mice.
- Thoroughly mix the calculated amount of this compound with the powdered or pelleted chow to ensure a homogenous distribution.[6]
3. Administration Procedure:
- Provide the medicated chow to the diabetic mice for a period of 9 weeks.[6]
- The control group should receive normal chow.
- Monitor blood glucose levels, albuminuria, and other relevant diabetic parameters throughout the study.
- At the end of the study, kidney tissues can be collected for histological and molecular analysis.[6]
Mandatory Visualizations
Signaling Pathway of CCR2
Caption: CCR2 Signaling Pathway and Inhibition by RS102895.
Experimental Workflow for In Vivo Dosing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing and Using RS102895 Hydrochloride Stock Solutions
Introduction
RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), specifically the CCR2b isoform.[1][2] It functions by inhibiting the binding of the chemokine ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), to its receptor.[2] This action blocks downstream signaling events, such as calcium influx and cellular migration.[1][3] Due to its critical role in mediating the recruitment of monocytes and macrophages to sites of inflammation, the CCL2-CCR2 axis is a key target in various pathological conditions. RS102895 is therefore a valuable pharmacological tool for researchers in immunology, oncology, neuroscience, and drug development to investigate processes like inflammation, cancer metastasis, and neuropathic pain.[4][5]
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for both in vitro and in vivo research applications.
Chemical and Physical Properties
This compound is typically supplied as a white to off-white crystalline solid.[6][7] It is crucial to refer to the batch-specific data on the Certificate of Analysis provided by the supplier, as properties like molecular weight may vary slightly with hydration.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁F₃N₂O₂ · HCl | [1][7] |
| Molecular Weight | 426.86 g/mol | [1][8] |
| CAS Number | 1173022-16-6 | [7][8] |
| Purity | ≥98% | [1][7] |
| Appearance | White to off-white solid | [6] |
Solubility Data
The solubility of this compound varies significantly across different solvents. It is practically insoluble in aqueous solutions like water but shows good solubility in organic solvents, particularly DMSO.[6][7] For in vivo studies, specific formulations with co-solvents are required.
| Solvent | Maximum Concentration | Notes | References |
| DMSO | 28 - 85 mg/mL (approx. 65 - 199 mM) | Sonication or gentle warming may be required to achieve higher concentrations. Use fresh, anhydrous DMSO as the compound is hygroscopic. | [6][7][9][10] |
| DMF | 25 mg/mL (approx. 58.6 mM) | [7] | |
| Ethanol | 2 mg/mL (approx. 4.7 mM) | [7] | |
| Water | < 0.1 mg/mL (Insoluble) | [6] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [7] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.86 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6][11] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.86 mM) | 10% DMSO, 90% Corn Oil | [6][11] |
Stock Solution Preparation Protocols
Safety Precautions: Always handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 3.1: High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 426.86 / 1000 = 4.27 mg
-
-
Weigh Compound: Carefully weigh out 4.27 mg of the compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or warm the solution gently to 37°C. Ensure the solution is clear and free of any precipitate before use.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 4.
Protocol 3.2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration DMSO stock into a suitable cell culture medium.
Procedure:
-
Perform serial dilutions of the 10 mM DMSO stock solution into sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%. Prepare a vehicle control using the same final concentration of DMSO to account for any solvent effects.
-
Mix thoroughly by gentle pipetting or inversion before adding to the cell culture.
Protocol 3.3: Formulation for In Vivo Administration
This protocol is based on a common formulation for delivering hydrophobic compounds to animal models.[6][11]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
Prepare Stock: First, prepare a concentrated stock of RS102895 in DMSO (e.g., 25 mg/mL). To do this, dissolve 2.5 mg of the compound in 100 µL of DMSO.
-
Add Co-solvents: The order of addition is critical. a. To the 100 µL DMSO stock, add 400 µL of PEG300. Mix until the solution is homogeneous. b. Add 50 µL of Tween-80 and mix again until clear. c. Finally, add 450 µL of sterile saline slowly while mixing to bring the total volume to 1 mL.
-
Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may aid dissolution.[6][11] This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound.
| Form | Temperature | Duration | Notes | References |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture (desiccate). | [8] |
| 4°C | Up to 2 years | [8] | ||
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to prevent freeze-thaw cycles. | [6][8][12] |
| -20°C | Up to 1 month | [6][8][12] |
Application Example: Inhibition of CCL2/CCR2 Signaling
RS102895 is a selective antagonist that blocks the CCL2-CCR2 signaling axis, which is fundamental to monocytic chemotaxis.
Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.
A common in vitro application is the chemotaxis assay, which measures the ability of RS102895 to inhibit the migration of monocytic cells (like THP-1) towards a CCL2 gradient.
Caption: Workflow for an in vitro chemotaxis assay.
References
- 1. RS 102895 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. This compound | 5-HT Receptor | CCR | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RS-102895 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
RS102895 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor in the inflammatory cascade.[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This compound has been instrumental in elucidating the role of the CCL2/CCR2 axis in numerous disease models. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro assays.
Physicochemical Properties and Solubility
This compound is a synthetic, small-molecule spiropiperidine compound.[4] Accurate solubility data is critical for the preparation of stock solutions and experimental media. The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for hygroscopic solvents like DMSO, using a fresh, unopened bottle is recommended to ensure maximum solubility.[2] For aqueous solutions, the solubility is significantly lower.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 28 - 85 | 65.6 - 199.12 | Sonication and/or warming may be required. Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 50 | 128.07 | Ultrasonic and warming to 60°C may be necessary to achieve this concentration. |
| DMF | 25 | ~58.56 | - |
| Water | < 0.1 | Insoluble | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | ~0.70 | Limited solubility in aqueous buffers. |
Note: The molecular weight of this compound is 426.86 g/mol .
Signaling Pathway
RS102895 acts by blocking the interaction of CCL2 with CCR2, a G protein-coupled receptor (GPCR). This interaction normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, are essential for cell migration, survival, and proliferation. By inhibiting the initial ligand-receptor binding, RS102895 effectively abrogates these downstream cellular responses.
References
Application Notes: In Vitro Characterization of CCR2 Antagonism using RS102895 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory response, primarily mediating the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in the pathophysiology of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy, making CCR2 a compelling therapeutic target.[2] RS102895 hydrochloride is a potent and selective antagonist of the CCR2b subtype, demonstrating efficacy in blocking downstream signaling and cellular functions mediated by CCR2 activation.[2][3][4][5] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the CCR2 signaling pathway using cell-based assays.
Mechanism of Action
This compound is a selective CCR2 receptor antagonist.[4] It competitively binds to CCR2, thereby inhibiting the binding of its cognate ligand CCL2. This blockade prevents the conformational changes in the receptor necessary for downstream signaling cascades. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving Gαi proteins.[1] This leads to the inhibition of adenylyl cyclase and subsequent activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and MAP kinase pathways, which are crucial for chemotaxis, cell migration, and survival.[6][7][8] this compound effectively abrogates these CCL2-induced signaling events.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound, highlighting its potency and selectivity for the CCR2 receptor.
| Target/Assay | Cell Line/System | Ligand | IC50 | Reference |
| Receptor Binding | ||||
| Human CCR2b | Stably transfected Chinese Hamster Lung (CRL-1657) cells | MCP-1 | 360 nM | [2][3][4] |
| Human CCR1 | Stably transfected Chinese Hamster Lung (CRL-1657) cells | MIP-1α | 17.8 µM | [2] |
| Functional Assays | ||||
| Calcium Influx (MCP-1 stimulated) | CRL-1657 cells | MCP-1 | 32 nM | |
| Calcium Influx (MCP-3 stimulated) | CRL-1657 cells | MCP-3 | 130 nM | |
| Chemotaxis (MCP-1 stimulated) | THP-1 cells | MCP-1 | 1.7 µM | [2][5] |
| Off-Target Binding | ||||
| Human α1a receptor | - | - | 130 nM | [3][9] |
| Human α1d receptor | - | - | 320 nM | [3][9] |
| Rat brain cortex 5HT1a receptor | - | - | 470 nM | [3][9] |
Signaling Pathway
The binding of the chemokine ligand CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as migration, proliferation, and survival. This compound acts by blocking the initial ligand-receptor interaction.
Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directional migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Assay Plate: 24-well plate with 5 µm pore size Transwell inserts.
-
Detection Reagent: Calcein-AM or similar cell viability dye.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. On the day of the assay, resuspend the cells in assay medium to a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound in assay medium to achieve the desired final concentrations.
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of the 24-well plate. For the negative control, add assay medium without CCL2.
-
In a separate plate, pre-incubate 100 µL of the cell suspension with an equal volume of the diluted this compound or vehicle control for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells of the assay plate.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Aspirate the medium from the lower chamber and add 100 µL of Calcein-AM solution.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Figure 2. Experimental workflow for the in vitro chemotaxis assay.
Calcium Influx Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.
Materials:
-
Cells: HEK293 cells stably expressing human CCR2 or THP-1 cells.
-
Ligand: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Instrumentation: Fluorescence plate reader with an injection module (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the calcium indicator dye solution to the cells and incubate for 1 hour at 37°C.
-
Wash the cells to remove excess dye and add fresh assay buffer.
-
-
Compound Addition: Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of hCCL2 (at its EC80 concentration) into the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Troubleshooting and Interpretation of Results
-
High background in chemotaxis assay: Ensure complete removal of non-migrated cells from the top of the insert before quantification. Optimize incubation time to maximize signal-to-noise ratio.
-
Low signal in calcium influx assay: Check cell health and receptor expression levels. Ensure proper loading of the calcium indicator dye.
-
Inconsistent IC50 values: Ensure accurate serial dilutions of the compound. Maintain consistent cell densities and incubation times across experiments. The IC50 value for this compound should be in the low nanomolar range for calcium influx and the low micromolar range for chemotaxis.[2][4][5]
By following these detailed protocols, researchers can effectively characterize the in vitro inhibitory activity of this compound on the CCR2 signaling pathway, providing valuable insights for drug development and inflammation research.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 5. RS 102895 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
Application Notes: RS102895 Hydrochloride for Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), play a critical role in the migration of monocytes and other immune cells to sites of inflammation.[3] This signaling axis is implicated in the pathogenesis of various inflammatory diseases, making CCR2 a key target for therapeutic intervention.[4] These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to assess its inhibitory effects on CCL2-induced cell migration.
Mechanism of Action
This compound functions by binding to CCR2 and preventing the downstream signaling cascade initiated by CCL2.[4] The binding of CCL2 to CCR2, a G protein-coupled receptor, normally triggers a series of intracellular events, including the activation of phosphoinositide 3-kinase (PI3K) and other signaling pathways that ultimately lead to actin polymerization, cell polarization, and directed cell movement.[4] By blocking the initial ligand-receptor interaction, this compound effectively inhibits the chemotactic response of CCR2-expressing cells towards a CCL2 gradient.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various functional assays. This data is crucial for determining the effective concentration range for your chemotaxis experiments.
| Assay Type | Target | Cell Line/System | Ligand/Stimulant | IC50 Value | Reference |
| Chemotaxis Inhibition | Human CCR2b | THP-1 cells | MCP-1 (CCL2) | 1.7 µM | [1] |
| Receptor Binding | Human CCR2b | Recombinant | - | 0.36 µM (360 nM) | [1][2] |
| Calcium Influx Inhibition | Human CCR2b | - | MCP-1 (CCL2) | 32 nM | [1][2] |
| Receptor Binding | Human CCR1 | Recombinant | - | 17.8 µM | [1][2] |
Experimental Protocols
In Vitro Chemotaxis Assay using a Boyden Chamber (Transwell) System
This protocol describes a method to evaluate the efficacy of this compound in inhibiting the chemotaxis of a human monocytic cell line, THP-1, towards the chemoattractant CCL2.
Materials:
-
Cells: THP-1 human monocytic leukemia cell line (ATCC® TIB-202™)
-
Chemoattractant: Recombinant Human CCL2/MCP-1 (R&D Systems® or equivalent)
-
Inhibitor: this compound (Tocris Bioscience®, MedChemExpress®, or equivalent)
-
Assay Medium: RPMI 1640 + 0.1% Bovine Serum Albumin (BSA)
-
Culture Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin
-
Transwell Inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts (Corning®, Falcon®, or equivalent)
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling
-
Reagents for cell counting and viability: Trypan Blue, Hemocytometer
-
Solvent for Inhibitor: DMSO (cell culture grade)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro chemotaxis assay using this compound.
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in T-75 flasks with complete culture medium at 37°C in a humidified 5% CO₂ incubator.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Passage cells every 2-3 days.
-
-
Preparation of Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO. Further dilute in assay medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Note: The final DMSO concentration in the assay should be below 0.1% to avoid solvent toxicity.
-
CCL2/MCP-1: Reconstitute lyophilized CCL2 in sterile PBS containing at least 0.1% BSA to the manufacturer's recommended stock concentration. Prepare a working solution in assay medium. A final concentration of 10-100 ng/mL is a good starting point for THP-1 cell chemotaxis.[5]
-
Assay Medium: RPMI 1640 supplemented with 0.1% BSA.
-
-
Assay Protocol:
-
Harvest THP-1 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with serum-free RPMI 1640 and resuspend in assay medium to a final concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 600 µL of assay medium containing CCL2 to the lower wells of the 24-well plate. For negative controls, add assay medium without CCL2.
-
Carefully place the 5 µm pore size Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Migrated cells on the lower surface of the membrane can be quantified using several methods:
-
Fluorescence-based: Stain the migrated cells with Calcein-AM (or a similar fluorescent dye), and measure the fluorescence using a plate reader.
-
Microscopy-based: Fix and stain the migrated cells (e.g., with DAPI or Giemsa stain) and count the number of cells in several microscopic fields.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control (cells migrating towards CCL2 without the inhibitor).
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response curve.
-
Signaling Pathway
The chemotactic response of immune cells towards CCL2 is mediated by the CCR2 receptor and a complex downstream signaling network. This compound acts at the initial step of this pathway.
Caption: Simplified signaling pathway of CCL2/CCR2-mediated chemotaxis and the inhibitory action of this compound.
References
Application Notes and Protocols for RS102895 Hydrochloride in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in the pathogenesis of RA. This signaling axis is crucial for the recruitment of monocytes and macrophages to the inflamed synovium, where these cells contribute to the inflammatory cascade and joint damage.[1][2][3] RS102895 hydrochloride is a potent and selective small-molecule antagonist of CCR2, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in RA and for evaluating the therapeutic potential of CCR2 inhibition.[4] These application notes provide detailed protocols for the use of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares many pathological features with human RA.[5][6]
Mechanism of Action
This compound is a specific antagonist of the CCR2 receptor. By binding to CCR2, it prevents the interaction of the receptor with its ligand, CCL2. This blockade inhibits the downstream signaling pathways that mediate the chemotaxis of monocytes and other CCR2-expressing inflammatory cells to the site of inflammation in the arthritic joint. The expected outcome of this inhibition is a reduction in the influx of inflammatory cells into the synovium, leading to a decrease in synovial inflammation, pannus formation, and ultimately, the amelioration of joint destruction.
Signaling Pathway
The CCL2/CCR2 signaling pathway is a key driver of inflammatory cell recruitment in rheumatoid arthritis. The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and well-characterized model of autoimmune arthritis.[5][6]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27G)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA.
-
Emulsify by drawing the mixture into and out of a glass syringe until a stable, white, viscous emulsion is formed.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin daily monitoring for the onset and severity of arthritis from day 21.
-
Use a clinical scoring system to evaluate paw swelling and inflammation (see Table 1).
-
Preparation and Administration of this compound
Pharmacokinetic studies in mice have shown that RS102895 has a short half-life, necessitating frequent administration to maintain therapeutic levels.[7]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
Vehicle Preparation:
-
A common vehicle for in vivo administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. The final formulation should be clear and sterile-filtered.
Drug Preparation and Dosing:
-
Dissolve this compound in the vehicle to a final concentration that allows for the administration of the desired dose in a volume of 100-200 µL per mouse.
-
Based on pharmacokinetic data, a recommended starting dose is 5 mg/kg administered intraperitoneally (i.p.) every 6 hours .[7] Another study in a different inflammatory model showed efficacy at 20 mg/kg daily for 5 days .[8] Dose-response studies are recommended to determine the optimal dose for the CIA model.
-
Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
Assessment of Arthritis Severity
a. Clinical Scoring:
-
Score each paw daily based on the degree of inflammation and swelling.
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the mid-foot |
| 2 | Erythema and mild swelling extending to the ankle |
| 3 | Erythema and moderate swelling of the entire paw |
| 4 | Severe swelling and/or ankylosis of the paw |
| Table 1: Clinical Scoring System for Arthritis in Mice.[9] |
b. Histological Analysis:
-
At the end of the study, euthanize mice and collect hind paws.
-
Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Measurement of Inflammatory Markers
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits or multiplex assays.
Experimental Workflow
Caption: Workflow for RS102895 efficacy testing in the CIA model.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | ||||
| RS102895 (5 mg/kg q6h) | ||||
| Dexamethasone (Positive Control) | ||||
| Table 2: Example of a Data Summary Table for Efficacy Evaluation. |
| Histological Parameter | Vehicle Control | RS102895 (5 mg/kg q6h) | Dexamethasone (Positive Control) |
| Inflammation Score | |||
| Pannus Score | |||
| Cartilage Damage Score | |||
| Bone Erosion Score | |||
| Table 3: Example of a Data Summary Table for Histological Evaluation. |
Conclusion
This compound is a valuable research tool for studying the role of the CCL2/CCR2 axis in rheumatoid arthritis. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies using the CIA mouse model. Careful adherence to these protocols, along with appropriate dose-response and pharmacokinetic/pharmacodynamic studies, will enable researchers to effectively evaluate the therapeutic potential of this CCR2 antagonist.
References
- 1. Frontiers | Harmonizing hope: navigating the osteoarthritis melody through the CCL2/CCR2 axis for innovative therapeutic avenues [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of CCL2/CCR2 axis in the immunopathogenesis of rheumatoid arthritis: Latest evidence and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 9. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with RS102895 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1][2][3][4] The ligand for CCR2, monocyte chemoattractant protein-1 (MCP-1 or CCL2), plays a crucial role in the pathogenesis of various inflammatory diseases, making the CCL2-CCR2 axis a significant target for therapeutic intervention.[5] this compound has been shown to effectively block MCP-1-stimulated calcium influx and chemotaxis.[1][4] This document provides detailed application notes and protocols for utilizing this compound in flow cytometry analysis to study its effects on immune cell populations, particularly monocytes.
Mechanism of Action
This compound is a non-peptide, small molecule antagonist that specifically targets the CCR2b isoform.[5] It competitively binds to the receptor, thereby inhibiting the downstream signaling cascade initiated by CCL2 binding. This blockade prevents the recruitment of monocytes and other CCR2-expressing cells to inflammatory sites. The inhibitory concentration (IC50) of RS102895 for human recombinant CCR2b is 0.36 µM, demonstrating its high potency and selectivity over other chemokine receptors like CCR1 (IC50 = 17.8 µM).[1]
Data Presentation
The following table summarizes quantitative data from a study investigating the in vivo effect of RS102895 on monocyte recruitment to vaccine-draining lymph nodes. This data demonstrates the dose-dependent inhibitory effect of RS102895 on inflammatory monocyte migration.
Table 1: Effect of this compound on Inflammatory Monocyte Recruitment
| Treatment Group | Time Point | Number of Inflammatory Monocytes (x 10^4) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) |
| Vaccine Only (Control) | 12 h | 10.5 | 1.5 | - |
| Vaccine + RS102895 (5 mg/kg) | 12 h | 4.2 | 0.8 | < 0.05 |
| Vaccine Only (Control) | 24 h | 18.2 | 2.1 | - |
| Vaccine + RS102895 (5 mg/kg) | 24 h | 6.5 | 1.2 | < 0.01 |
Data adapted from a study on the optimization of CCR2 antagonist dosing for vaccine immunity amplification. Inflammatory monocytes were quantified by flow cytometry in vaccine-draining lymph nodes.
Experimental Protocols
This section provides a detailed protocol for a flow cytometry-based assay to evaluate the inhibitory effect of this compound on monocyte migration.
Protocol: In Vitro Chemotaxis Assay using Flow Cytometry
Objective: To quantify the inhibition of monocyte chemotaxis towards a CCL2 gradient by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
This compound (solubilized in DMSO)
-
Recombinant Human CCL2/MCP-1
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
-
FACS buffer (PBS with 2% FBS and 0.01% sodium azide)
-
Fluorochrome-conjugated antibodies against monocyte markers (e.g., anti-CD14, anti-CD16) and a CCR2 antibody.
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture a monocyte cell line.
-
Wash the cells with RPMI 1640 medium and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI 1640 to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Incubate the cell suspension with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add recombinant human CCL2 (e.g., 50 ng/mL) to the lower wells of the chemotaxis chamber.
-
Add the RS102895-treated or control cell suspension to the upper wells of the chamber.
-
Incubate the chamber for 2-3 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining and Acquisition:
-
After incubation, carefully collect the cells that have migrated to the lower chamber.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against monocyte markers (e.g., anti-CD14, anti-CD16) and CCR2 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the monocyte population based on forward and side scatter, and then on the expression of CD14 and CD16.
-
Quantify the number of migrated monocytes in each condition (control vs. different concentrations of RS102895).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of RS102895 compared to the vehicle control.
-
The results can be plotted as a dose-response curve to determine the IC50 of RS102895 for chemotaxis inhibition.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the CCL2-CCR2 signaling cascade by this compound.
Experimental Workflow
Caption: Experimental workflow for analyzing RS102895 efficacy using flow cytometry.
References
Application Notes and Protocols for Intrathecal Administration of RS102895 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intrathecal administration of RS102895 hydrochloride, a potent and selective CCR2 chemokine receptor antagonist, for the study of pain in rat models. Detailed protocols for drug preparation, intrathecal delivery, and behavioral pain assessment are included, along with a summary of expected quantitative outcomes and the underlying signaling pathways.
Introduction
This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the pathogenesis of inflammatory and neuropathic pain[1][2]. The receptor's ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is upregulated in response to nerve injury and inflammation, contributing to the recruitment of immune cells and the sensitization of nociceptive pathways in the spinal cord[2][3]. Intrathecal administration allows for the direct delivery of this compound to the spinal cord, bypassing the blood-brain barrier and enabling the investigation of its analgesic effects at the spinal level[4][5]. In a rat model of bone cancer pain, intrathecal RS102895 has been shown to suppress both mechanical and thermal hyperalgesia[1].
Mechanism of Action
In pathological pain states, such as bone cancer pain, the expression of CCR2 is upregulated in the spinal cord[1]. The binding of CCL2 to CCR2 on neurons and glial cells is thought to initiate a cascade of intracellular signaling events that lead to central sensitization and heightened pain perception. One proposed mechanism involves the N-methyl-D-aspartate (NMDA) receptor and neuronal nitric oxide synthase (nNOS) pathway. The activation of CCR2 can lead to an increase in the expression of the NR2B subunit of the NMDA receptor and nNOS, contributing to synaptic plasticity and hyperalgesia[1].
This compound, by blocking the CCR2 receptor, is believed to interrupt this signaling cascade. Studies have shown that its analgesic effects are associated with the downregulation of the NMDA receptor/nNOS pathway[1]. Additionally, RS102895 has been observed to upregulate the expression of Single Ig IL-1-related receptor (SIGIRR), a negative regulator of Toll-like receptor and Interleukin-1 receptor signaling, which may further contribute to its anti-inflammatory and analgesic properties in the spinal cord[1].
Data Presentation
Table 1: Effect of Intrathecal this compound on Pain Thresholds in a Rat Model of Bone Cancer Pain
The following table summarizes the reported effects of a single daily intrathecal injection of this compound (3 g/L, 10 µL) on mechanical and thermal pain thresholds in rats with bone cancer pain (BCP). Data is adapted from the study by Cai et al. (2015)[1].
| Time Point (Post-Surgery) | Treatment Group | Mechanical Paw Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) |
| Day 9 | BCP + RS102895 | Data not specified | Data not specified |
| Day 12 | BCP + RS102895 | Significantly increased vs. BCP + Vehicle | Significantly increased vs. BCP + Vehicle |
| Day 15 | BCP + RS102895 | Significantly increased vs. BCP + Vehicle | Significantly increased vs. BCP + Vehicle |
| Day 20 | BCP + RS102895 | Significantly increased vs. BCP + Vehicle | Significantly increased vs. BCP + Vehicle |
Note: The original study presents the data graphically. The table reflects the reported significant analgesic effects of this compound compared to the vehicle-treated bone cancer pain group. For precise quantitative values, refer to the original publication.
Table 2: Example Dose-Response of a CCR2 Antagonist on Mechanical Allodynia in a Rat Neuropathic Pain Model
The following table provides an example of a dose-response relationship for a different CCR2 antagonist, RS504393, on mechanical paw withdrawal threshold in a rat model of neuropathic pain. This data is intended to serve as a reference for designing dose-ranging studies for this compound.
| Intrathecal Dose of RS504393 | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | ~2.5 ± 0.5 |
| 10 µg | ~3.0 ± 0.6 |
| 25 µg | ~7.5 ± 1.0* |
*Indicates a statistically significant increase in paw withdrawal threshold compared to the vehicle group.
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound. Due to its solubility, DMSO is a suitable solvent. For in vivo studies in rats, a final concentration of 10% DMSO in the injected solution is generally well-tolerated[1].
-
For a final injection concentration of 3 g/L (or 3 µg/µL), first dissolve the required amount of this compound in 100% DMSO.
-
Dilute the stock solution with sterile saline to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 100 µL of a 3 g/L solution with 10% DMSO, dissolve 0.3 mg of this compound in 10 µL of 100% DMSO, and then add 90 µL of sterile saline.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
Prepare the vehicle control solution in the same manner (e.g., 10% DMSO in sterile saline).
Protocol 2: Intrathecal Catheter Implantation in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, etc.)
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the area over the cisterna magna.
-
Make a midline incision at the back of the neck to expose the atlanto-occipital membrane.
-
Carefully make a small incision in the membrane.
-
Gently insert a length of PE-10 tubing into the intrathecal space and advance it caudally to the lumbar region.
-
Secure the external part of the catheter to the surrounding musculature with a suture and close the incision.
-
Exteriorize the catheter at the back of the neck and seal it to prevent CSF leakage and infection.
-
Allow the animals to recover for at least 5-7 days before commencing drug administration.
Protocol 3: Intrathecal Injection Procedure
Materials:
-
Hamilton syringe (10-50 µL)
-
Prepared this compound solution
-
Vehicle solution
Procedure:
-
Gently restrain the rat.
-
Connect the Hamilton syringe filled with the test solution to the externalized end of the intrathecal catheter.
-
Slowly inject the desired volume (e.g., 10 µL) over a period of 30-60 seconds to avoid rapid changes in intracranial pressure.
-
Follow the drug injection with a small volume (e.g., 5-10 µL) of sterile saline to flush the catheter and ensure the full dose is delivered to the intrathecal space.
-
Observe the animal for any immediate adverse reactions.
Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and observe the rat's response. A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
Protocol 5: Assessment of Nociceptive Pain (Formalin Test)
Materials:
-
5% formalin solution
-
Observation chamber
-
Timer
Procedure:
-
Acclimate the rat to the observation chamber for at least 30 minutes.
-
Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately return the rat to the observation chamber and start the timer.
-
Observe and record the cumulative time spent licking or biting the injected paw.
-
The test is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociceptive pain, and the late phase (15-60 minutes post-injection) reflecting inflammatory pain and central sensitization.
Mandatory Visualizations
Caption: Signaling pathway of this compound in reducing pain.
Caption: Experimental workflow for evaluating intrathecal RS102895 HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. CCR2 chemokine receptor signaling mediates pain in experimental osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Effect of Intrathecal Administration of Chemokine Receptor CCR2 Antagonist is Related to Change in Spinal NR2B, nNOS, and SIGIRR Expression in Rat with Bone Cancer Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Recommended working concentration for RS102895 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of RS102895 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document includes recommended working concentrations for in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction
This compound is a small molecule inhibitor that selectively targets the CCR2b isoform, playing a crucial role in blocking the downstream signaling initiated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] The CCL2-CCR2 signaling axis is a key pathway in the recruitment of monocytes and macrophages to sites of inflammation, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer.[2] RS102895 also exhibits inhibitory activity against CCR1, α1A, α1D, and 5-HT1A receptors at higher concentrations.[1][3][4]
Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Target | Assay | Species | IC50 Value | Reference |
| CCR2b | Radioligand Binding Assay | Human | 360 nM | [1][3][5][6][7] |
| CCR1 | Radioligand Binding Assay | Human | 17.8 µM | [1][2][4] |
| MCP-1-stimulated Calcium Influx | Calcium Flux Assay | Not Specified | 32 nM | [1][2][4] |
| MCP-1-stimulated Chemotaxis | Chemotaxis Assay (THP-1 cells) | Human | 1.7 µM | [1][2] |
| α1A Adrenergic Receptor | Not Specified | Human | 130 nM | [3][5][8] |
| α1D Adrenergic Receptor | Not Specified | Human | 320 nM | [3][5][8] |
| 5-HT1A Receptor | Not Specified | Rat (brain cortex) | 470 nM | [3][5][8] |
Table 2: Recommended Working Concentrations for In Vitro and In Vivo Studies
| Application | Model System | Recommended Concentration/Dose | Notes | Reference |
| Inhibition of Extracellular Matrix Protein Expression | High Glucose-Stimulated Mesangial Cells | 1 - 10 µM | Effectively blocked fibronectin and type IV collagen expression. | [3][5] |
| Inhibition of TGF-β1 Levels | MCP-1-Treated Mesangial Cells | 10 µM | Abrogated the increase in TGF-β1 levels. | [3][5] |
| Inhibition of Monocyte Migration | In Vitro Boyden Chamber Assay | >20 ng/mL | Significantly inhibited monocyte migration towards a CCL2 gradient. | [9] |
| In Vivo Monocyte Recruitment Blockade | Mouse Vaccination Model | 5 mg/kg, intraperitoneal injection every 6 hours | Maintained plasma concentrations >20 ng/mL, effectively blocking monocyte migration to lymph nodes. A single dose was found to be ineffective due to a short half-life of approximately 1 hour. | [9][10] |
| Pain Threshold Modulation | Rat Model of Bone Cancer Pain | 3 g/L (intrathecal injection) | Caused a progressive decrease in pain threshold at days 3-9, which increased after day 12. | [3][5] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the CCL2-CCR2 signaling pathway, which is pivotal in mediating inflammatory responses through the recruitment of monocytes.
Caption: Inhibition of the CCL2-CCR2 signaling cascade by RS102895.
Experimental Protocols
In Vitro Monocyte Migration Assay (Boyden Chamber)
This protocol is adapted from studies assessing the in vitro efficacy of RS102895 in blocking monocyte migration.[9]
Objective: To determine the effective concentration of this compound required to inhibit monocyte migration towards a CCL2 gradient.
Materials:
-
This compound
-
Monocytes (e.g., thioglycollate-elicited peritoneal macrophages or a monocytic cell line like THP-1)
-
Chemoattractant: Recombinant human CCL2 (MCP-1)
-
Boyden chambers (or similar transwell migration plates)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Cell stain for quantification (e.g., Calcein AM or DAPI)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest and wash monocytes.
-
Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in assay medium.
-
Incubate the monocyte suspension with the desired concentrations of RS102895 (e.g., 0, 10, 20, 50, 100 ng/mL) for 1 hour at 37°C.
-
-
Chemotaxis Assay:
-
Add assay medium containing the chemoattractant (CCL2, e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
Add assay medium without chemoattractant to negative control wells.
-
Place the porous membrane inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantify the migrated cells by counting under a microscope or by measuring fluorescence intensity if a fluorescent stain was used.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of RS102895 relative to the untreated control.
-
Plot the results to determine the IC50 value for migration inhibition.
-
Caption: Workflow for the in vitro monocyte migration assay.
In Vivo Dosing Protocol for Mouse Models
This protocol is based on an optimized dosing regimen to block monocyte recruitment in a mouse vaccination model.[9][10]
Objective: To achieve and maintain a therapeutic plasma concentration of RS102895 to effectively block monocyte migration in vivo.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile water or a formulation of DMSO, PEG300, Tween-80, and saline)[3][8]
-
Mice (strain as per experimental design)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Dosing Solution:
-
Dosing Regimen:
-
Administer the first dose of 5 mg/kg RS102895 via i.p. injection immediately prior to the experimental stimulus (e.g., vaccination or induction of inflammation).
-
Continue to administer 5 mg/kg of RS102895 every 6 hours for the desired duration of the experiment (e.g., 24 hours for a total of 5 treatments). This multi-dose schedule is critical due to the short plasma half-life of the compound (~1 hour).[9][10]
-
-
Pharmacokinetic Analysis (Optional but Recommended):
-
To confirm that the target plasma concentration (>20 ng/mL) is maintained, blood samples can be collected at various time points (e.g., immediately before the next dose) for analysis by mass spectrometry.[9]
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, harvest tissues of interest (e.g., draining lymph nodes, site of inflammation).
-
Analyze the recruitment of monocytes/macrophages using techniques such as flow cytometry or immunohistochemistry.
-
Caption: Workflow for in vivo dosing and subsequent analysis.
Conclusion
This compound is a valuable tool for investigating the role of the CCL2-CCR2 axis in various physiological and pathological processes. The provided data and protocols offer a starting point for researchers to design and execute experiments effectively. It is recommended to perform dose-response studies to determine the optimal concentration for specific cell types and experimental conditions. For in vivo studies, the multi-dosing regimen is crucial to overcome the compound's short half-life and achieve sustained target engagement.
References
- 1. rndsystems.com [rndsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. This compound | 5-HT Receptor | CCR | TargetMol [targetmol.com]
- 9. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RS102895 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS102895 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[2][3]
Q2: What is the expected solubility of this compound in DMSO?
A2: The reported solubility in DMSO varies between different suppliers, but it is generally high. Reported concentrations range from 30 mg/mL to 175 mg/mL.[1][2][4] For specific batch information, it is always best to refer to the Certificate of Analysis provided by the supplier.
Q3: My this compound is not dissolving completely in DMSO, even at a concentration that is reported to be soluble. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C or up to 60°C.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[2][4][5]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.
Q4: Can I dissolve this compound in aqueous buffers like PBS?
A4: this compound has very low solubility in water and aqueous buffers like PBS.[1][3] Direct dissolution in these solvents is not recommended. For experiments requiring an aqueous solution, it is necessary to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Be aware that precipitation may occur at higher concentrations. One supplier notes a solubility of 0.3 mg/mL in a 1:2 mixture of DMSO:PBS (pH 7.2).[1]
Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration in your aqueous medium may be above the solubility limit. Try using a more diluted solution.
-
Use a surfactant or co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and prevent precipitation.[2][3][5]
-
Stepwise dilution: Add the DMSO stock to the aqueous solution slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is clumpy or difficult to weigh. | The compound may be hygroscopic. | Store the compound in a desiccator. Handle it in a low-humidity environment if possible. |
| Incomplete dissolution in DMSO. | Concentration is too high for the specific batch or the DMSO has absorbed water. | Use fresh, anhydrous DMSO. Aid dissolution by gentle warming (37-60°C) and/or sonication.[2][4] |
| Precipitation occurs upon dilution into aqueous media. | The final concentration exceeds the aqueous solubility limit. | Decrease the final concentration. Add the DMSO stock to the aqueous solution slowly while vortexing. Consider using a formulation with co-solvents and/or surfactants for in vivo applications.[2][3][5] |
| Variability in experimental results. | Inconsistent dissolution of the compound leading to inaccurate concentrations. The compound may have degraded. | Ensure complete dissolution before use. Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C for long-term storage, protected from light.[2][3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3] |
| Unexpected biological effects. | Off-target activity of the compound. | Be aware that RS102895 also inhibits α1A, α1D, and 5-HT1A receptors.[4] Design experiments with appropriate controls to account for potential off-target effects. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |
| DMSO | 30 - 175 | 70.3 - 409.9 | [1][2][3][4][5] |
| DMF | 25 | 58.6 | [1] |
| Ethanol | 2 - 50 | 4.7 - 117.1 | [1][2] |
| Water | < 0.1 (insoluble) | - | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | 0.7 | [1] |
Molecular Weight of this compound: 426.86 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 21.34 mg of this compound powder.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly.
-
Aiding Dissolution: If necessary, gently warm the solution to 37°C and/or sonicate in an ultrasonic water bath until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[2][3]
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol is adapted from formulations provided by suppliers for animal studies.[2][3][5]
-
Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution.
-
Prepare the vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Mixing Procedure (for 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 and mix until the solution is homogeneous. c. Add 450 µL of saline and vortex to obtain a clear solution.
-
Administration: It is recommended to prepare this working solution fresh on the day of the experiment.[3]
Visualizations
Signaling Pathway of CCR2 Antagonism by RS102895
Caption: RS102895 blocks the binding of MCP-1 (CCL2) to the CCR2 receptor, inhibiting downstream signaling.
Experimental Workflow for Testing RS102895 Solubility
Caption: A stepwise workflow for dissolving this compound.
References
Off-target effects of RS102895 hydrochloride to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of RS102895 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Summary of On-Target and Off-Target Activities
RS102895 is a potent antagonist of the C-C chemokine receptor 2 (CCR2). However, it also exhibits inhibitory activity against other receptors, which is crucial to consider when designing experiments and interpreting data.[1][2][3][4][5]
| Target | Species/System | On-Target/Off-Target | Potency (IC50) | Reference |
| CCR2b | Human recombinant | On-Target | 360 nM | [3][4][5] |
| CCR1 | Human recombinant | Off-Target (low affinity) | 17.8 µM | [3][4][5] |
| α1a Adrenergic Receptor | Human | Off-Target | 130 nM | [1][2] |
| α1d Adrenergic Receptor | Human | Off-Target | 320 nM | [1][2] |
| 5-HT1a Receptor | Rat brain cortex | Off-Target | 470 nM | [1][2] |
Troubleshooting Guide
This guide addresses potential issues that may arise from the off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in blood pressure). | Inhibition of α1a and α1d adrenergic receptors, which are involved in vasoconstriction. | 1. Monitor cardiovascular parameters in in vivo studies. 2. Use the lowest effective concentration of RS102895 to minimize off-target effects. 3. Consider using a more selective CCR2 antagonist if cardiovascular effects are a concern. |
| Anomalous neurological or behavioral observations in animal models. | Inhibition of the 5-HT1a receptor, which plays a role in mood, anxiety, and cognition. | 1. Carefully observe and record any behavioral changes in animal subjects. 2. Include appropriate control groups to differentiate between on-target and off-target neurological effects. 3. If available, use a CCR2 antagonist with a different off-target profile for comparison. |
| Inconsistent results in chemotaxis assays. | RS102895 also blocks MCP-1-stimulated calcium influx, a key step in chemotaxis.[3][4][5] The potency for inhibiting calcium influx (IC50 = 32 nM) is higher than for receptor binding.[3][4][5] | 1. Optimize the concentration of RS102895 for chemotaxis assays to ensure maximal CCR2 inhibition with minimal off-target impact. 2. Validate findings using alternative methods to measure cell migration. |
| Variability in monocyte recruitment inhibition in vivo. | RS102895 has a short half-life of approximately one hour in vivo.[6][7] | A single dose may be insufficient.[6][7] A multi-dose regimen (e.g., administration every 6 hours) may be necessary to maintain effective plasma concentrations for blocking monocyte migration.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that I should be aware of?
A1: The primary documented off-target effects of this compound are the inhibition of human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a serotonin receptor.[1][2][3][4][5] The IC50 values for these off-target interactions are 130 nM (α1a), 320 nM (α1d), and 470 nM (5-HT1a), respectively.[1][2]
Q2: How does the off-target affinity of RS102895 for adrenergic and serotonin receptors compare to its on-target affinity for CCR2?
A2: RS102895 is more potent at its off-targets, the α1a and α1d adrenergic receptors (IC50 of 130 nM and 320 nM), than at its intended target, CCR2 (IC50 of 360 nM).[1][2][3][4][5] Its affinity for the 5-HT1a receptor (IC50 of 470 nM) is comparable to its on-target affinity.[1][2] This highlights the importance of careful dose selection and data interpretation.
Q3: Can the off-target effects of RS102895 influence my experimental results?
A3: Yes. The inhibition of α1a and α1d adrenergic receptors can lead to cardiovascular side effects, while interaction with the 5-HT1a receptor may produce neurological or behavioral changes in animal models. These effects should be carefully monitored and controlled for in your experiments.
Q4: What is the selectivity of RS102895 for CCR2 over CCR1?
A4: RS102895 is highly selective for CCR2 over CCR1. The IC50 for CCR1 is 17.8 µM, which is approximately 50-fold higher than its IC50 for CCR2 (360 nM).[3][4][5]
Q5: Are there any known effects of RS102895 on other cellular processes besides receptor antagonism?
A5: RS102895 has been shown to block MCP-1-stimulated calcium influx with an IC50 of 32 nM.[3][4][5] This is an important consideration for functional assays that rely on calcium signaling as a readout.
Experimental Protocols
The following are representative methodologies for assessing the on-target and off-target activities of this compound. These protocols are generalized and may require optimization for your specific experimental setup.
Radioligand Binding Assay for CCR2
This protocol is a general method to determine the binding affinity of RS102895 to the CCR2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human CCR2b receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1).
-
Add varying concentrations of this compound.
-
Incubate the plate to allow for competitive binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of RS102895.
-
Plot the percentage of specific binding against the log concentration of RS102895.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Representative Radioligand Binding Assay for α-Adrenergic and 5-HT1a Receptors
This protocol outlines a general procedure for evaluating the off-target binding of RS102895 to α-adrenergic and 5-HT1a receptors.
-
Membrane Preparation:
-
Use commercially available cell membranes from cell lines stably expressing the human α1a, α1d, or rat 5-HT1a receptors. Alternatively, prepare membranes from tissues known to express these receptors (e.g., rat brain cortex for 5-HT1a).
-
-
Binding Assay:
-
The assay procedure is similar to the CCR2 binding assay.
-
Use appropriate radioligands for each receptor:
-
α1a/α1d: [3H]-Prazosin
-
5-HT1a: [3H]-8-OH-DPAT (agonist) or [3H]-MPPF (antagonist)
-
-
Incubate the membranes with the radioligand and a range of RS102895 concentrations.
-
Separate bound and free radioligand by filtration.
-
Quantify radioactivity.
-
-
Data Analysis:
-
Calculate IC50 values as described for the CCR2 binding assay.
-
Visualizations
Signaling Pathways
Caption: On- and off-target signaling pathways of RS102895.
Experimental Workflow
Caption: Workflow for assessing off-target effects.
References
- 1. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: RS102895 Hydrochloride In Vitro Applications
Welcome to the technical support center for the in vitro use of RS102895 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: The optimal incubation time for this compound is assay-dependent. For initial experiments, a pre-incubation time of 30 to 60 minutes at 37°C is a reasonable starting point before the addition of a CCR2 ligand like CCL2. This allows for sufficient time for the antagonist to bind to the CCR2 receptors. For assays measuring downstream effects that take longer to manifest, such as changes in gene expression or cell viability, longer incubation periods of 24 to 72 hours may be necessary.
Q2: How do I determine the optimal concentration of this compound to use?
A2: The optimal concentration depends on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. This compound is a potent CCR2 antagonist with reported IC50 values in the nanomolar to low micromolar range for various functional assays like calcium influx and chemotaxis.[1][2][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][3][4] It binds to the receptor, preventing the binding of its natural ligands, such as Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), and subsequently blocks the downstream signaling pathways that lead to cellular responses like chemotaxis, and inflammation.[4][5][6][7]
Q4: What are the known off-target effects of this compound?
A4: While RS102895 is highly selective for CCR2, some studies have shown that at higher concentrations, it can also inhibit other receptors, such as α1A, α1D, and 5-HT1A receptors.[1][3] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have cytotoxic effects.[8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of CCL2-mediated response | Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for effective receptor binding. | Increase the pre-incubation time with this compound to 1-2 hours before adding the CCL2 ligand. |
| Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to block the CCR2 receptors effectively. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. | |
| Compound Instability: this compound may be unstable in the cell culture medium over long incubation periods. | Assess the stability of the compound in your specific culture medium over the time course of your experiment. Consider refreshing the medium with a fresh inhibitor for long-term assays.[12] | |
| Low CCR2 Expression: The cell line used may have low or no expression of the CCR2 receptor. | Verify CCR2 expression in your cell line using techniques like flow cytometry, western blotting, or qPCR. | |
| High background signal or variability in results | DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.[8][9][10][11] | Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
| Compound Precipitation: The inhibitor may precipitate out of solution at the working concentration, especially in aqueous media. | Visually inspect the media for any precipitation after adding the inhibitor. If precipitation occurs, try lowering the final concentration or using a different solubilizing agent if compatible with your cells. | |
| Inconsistent Cell Seeding or Handling: Uneven cell numbers or inconsistent pipetting can lead to high variability. | Ensure proper cell counting and even seeding in multi-well plates. Use calibrated pipettes and consistent techniques for all additions. | |
| Unexpected agonist-like effects | Off-target Effects: At high concentrations, this compound may interact with other receptors, leading to unintended signaling. | Use the lowest effective concentration of the inhibitor as determined by your dose-response curve to minimize off-target effects. |
| Contamination: Contamination of cell cultures or reagents can lead to unpredictable results. | Maintain sterile techniques and regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis (Transwell) Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on CCL2-induced cell migration.
Materials:
-
Cells expressing CCR2 (e.g., THP-1 monocytes)
-
This compound
-
Recombinant human CCL2 (MCP-1)
-
Transwell inserts (with appropriate pore size for your cells, e.g., 5 µm for monocytes)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Assay buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)
-
Calcein-AM or other cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 60 minutes at 37°C.
-
Chemoattractant Preparation: Prepare dilutions of CCL2 in assay buffer. A typical concentration to induce chemotaxis is 10-100 ng/mL.
-
Assay Setup:
-
Add 600 µL of the CCL2 solution or assay buffer (as a negative control) to the lower wells of the 24-well companion plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal migration time should be determined empirically for your cell type.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
To quantify migrated cells, you can stain the cells that have migrated to the bottom of the insert or the cells in the lower chamber. For staining cells in the lower chamber, add Calcein-AM to the lower wells, incubate for 30-60 minutes at 37°C, and then read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
Protocol 2: Calcium Mobilization Assay
This protocol measures the effect of this compound on CCL2-induced intracellular calcium flux.
Materials:
-
Cells expressing CCR2
-
This compound
-
Recombinant human CCL2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Inhibitor and Ligand Plate Preparation: Prepare a separate 96-well plate with this compound at 2x the final desired concentrations and a plate with CCL2 at 5x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for about 20-30 seconds.
-
Add this compound or vehicle control to the wells and incubate for a desired pre-incubation time (e.g., 10-30 minutes) inside the reader if possible, or pre-incubate outside and then start the reading.
-
After the pre-incubation, add CCL2 to stimulate the cells and continue recording the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and determine the inhibitory effect of this compound.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound in Various In Vitro Assays
| Assay Type | Recommended Pre-incubation Time with RS102895 | Total Assay Duration |
| Chemotaxis (Transwell) | 30 - 60 minutes | 2 - 6 hours |
| Calcium Mobilization | 10 - 30 minutes | 5 - 10 minutes |
| Receptor Binding | 60 - 120 minutes | 2 - 3 hours |
| Western Blot (Downstream Signaling) | 15 - 60 minutes (for early signaling events) | Varies (minutes to hours) |
| Cell Viability (e.g., MTT, CCK-8) | 24 - 72 hours | 24 - 72 hours |
Note: These are starting recommendations. Optimal times will vary depending on the specific cell line, experimental conditions, and the endpoint being measured.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of RS102895.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 7. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: RS102895 Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RS102895 hydrochloride in cell culture, with a focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Its primary mechanism of action is to block the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to CCR2, thereby inhibiting downstream signaling pathways involved in inflammation and cell migration.
Q2: I am seeing significant cell death in my experiments with this compound. What is the known cytotoxicity of this compound?
A2: There is limited publicly available data specifically detailing the cytotoxic profile (e.g., IC50 for cytotoxicity) of this compound across various cell lines. Toxicity is highly dependent on the cell type, concentration, and exposure duration. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific experimental setup. The troubleshooting guides and experimental protocols below provide a framework for establishing these parameters.
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: Based on published efficacy studies, concentrations for inhibiting CCR2-mediated effects have been reported in the range of 20 ng/mL to 10 µM. However, the optimal concentration for your experiment should be determined empirically. We recommend performing a dose-response experiment starting with a broad range of concentrations to identify the lowest effective concentration with minimal impact on cell viability.
Q4: What is the recommended solvent for this compound and could it be the source of toxicity?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is critical to be aware that DMSO itself can be toxic to cells, especially at higher concentrations and with prolonged exposure.[3][4][5][6] It is best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments.[6]
Troubleshooting Guides
Here are some common issues encountered when working with this compound in cell culture and steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed across all treated groups. | 1. Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell line. 2. Solvent toxicity: The final concentration of DMSO in your culture medium may be too high.[3][4][5][6] 3. Prolonged exposure: The incubation time with the compound may be too long. | 1. Perform a dose-response cytotoxicity assay: Use a wide range of concentrations to determine the IC50 for cytotoxicity (see Protocol 1). Select a concentration for your efficacy studies that is well below this value. 2. Check DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%, but not exceeding 0.5% for most cell lines).[6] Always include a DMSO-only vehicle control. 3. Optimize incubation time: Perform a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inconsistent compound preparation: Errors in serial dilutions or stock solution preparation. 3. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well for every experiment. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. 3. Use low passage cells: Maintain a consistent and low passage number range for your cells. |
| Precipitate observed in the culture medium after adding this compound. | 1. Limited solubility: The compound may be precipitating out of the aqueous culture medium. 2. High final concentration of the compound. | 1. Ensure complete dissolution in DMSO first: Make sure the compound is fully dissolved in 100% DMSO before further dilution in culture medium. Gentle warming or sonication may aid dissolution. 2. Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit in your final culture conditions. |
| No biological effect observed. | 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit CCR2 in your cell system. 2. Compound inactivity: The compound may have degraded due to improper storage. 3. Cell line does not express CCR2: The target receptor may not be present on your cells of interest. | 1. Increase the concentration: Titrate the concentration upwards, while monitoring for cytotoxicity. 2. Verify compound integrity: Ensure the compound has been stored correctly (desiccate at room temperature). Purchase from a reputable source. 3. Confirm CCR2 expression: Verify that your cell line expresses CCR2 at the protein level (e.g., by flow cytometry or western blot). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 50-75 mM |
Data compiled from multiple sources.[1][2]
Table 2: Example Dose-Response for Cytotoxicity Assay
| Concentration of RS102895 (µM) | % Cell Viability (e.g., via MTT Assay) |
| 0 (Vehicle Control) | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 85% |
| 25 | 60% |
| 50 | 30% |
| 100 | 5% |
This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a "vehicle control" well that contains the highest concentration of DMSO used in the dilutions but no this compound.
-
Include a "no treatment" control well with only cells and medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.[7][8][9][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT reagent only) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.[1][11][12]
Materials:
-
Cells treated with this compound in a 96-well plate (as in Protocol 1)
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with the lysis buffer provided in the kit.
-
Background: Culture medium only.
-
-
Sample Collection:
-
After the desired incubation time with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully transfer a small aliquot of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls.
-
Visualizations
Caption: Workflow for determining the cytotoxic potential of this compound.
References
- 1. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting RS102895 hydrochloride in vivo efficacy
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using RS102895 hydrochloride in in vivo efficacy studies. The information is designed to help identify and resolve common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing the expected in vivo efficacy with this compound. What are the most common reasons for treatment failure?
Lack of efficacy can stem from several factors throughout the experimental workflow. The most critical aspects to verify are the drug's formulation, its pharmacokinetic profile, the dosing regimen, and confirmation of target engagement. An antagonist's effect in vivo depends on achieving and maintaining sufficient concentration at the target site to block the intended biological pathway.
Below is a logical workflow to troubleshoot common issues.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Q2: How should I prepare this compound for in vivo administration? I'm observing precipitation in my formulation.
This compound is insoluble in water and requires a specific vehicle for proper dissolution.[1] Precipitation indicates poor solubility, which will lead to inconsistent dosing and reduced bioavailability. It is critical to prepare the working solution freshly on the day of use.[2]
Solubility Data
| Solvent | Solubility |
|---|---|
| DMSO | Soluble to 50-75 mM.[3] |
| Ethanol | 2 mg/mL.[4] |
| Water | Insoluble.[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL.[4] |
Recommended In Vivo Formulations
| Protocol | Vehicle Composition | Max Solubility |
|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL.[2] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL.[2] |
Troubleshooting Steps:
-
Use Fresh Solvents: Ensure DMSO is not moisture-absorbing, as this can reduce solubility.[1]
-
Sequential Addition: Add each solvent component one by one as described in the protocols.[2]
-
Gentle Warming/Sonication: If precipitation occurs, gentle warming and/or sonication can aid dissolution.[2]
-
Fresh Preparation: Always prepare the final working solution immediately before administration to prevent the compound from falling out of solution.[2]
Q3: What is the recommended dosing regimen for RS102895 in mice? A single daily dose is not effective in my model.
A single daily dose of RS102895 is often insufficient due to its very short plasma half-life.[5][6] Pharmacokinetic studies in mice have shown that after a single intraperitoneal (i.p.) injection, the compound has a half-life of approximately 1 hour and is no longer detectable in plasma by 9 hours.[5]
To maintain plasma concentrations sufficient to block monocyte migration, a multi-dose regimen is required.[5][6]
Pharmacokinetic & Dosing Summary (Mouse Model)
| Parameter | Value / Recommendation | Reference |
|---|---|---|
| Route of Administration | Intraperitoneal (i.p.) | [5] |
| Plasma Half-life (t½) | ~1 hour | [5][6] |
| Single Dose Efficacy | Inadequate to block monocyte recruitment over 24h. | [5][6] |
| Effective Dosing Regimen | 5 mg/kg administered every 6 hours. | [5] |
| Target Trough Concentration | ≥ 20 ng/mL in plasma. |[5][6] |
This frequent dosing schedule prevents complete clearance of the drug and maintains levels needed for continuous CCR2 inhibition.[5]
Q4: How can I confirm that RS102895 is engaging its target (CCR2) and demonstrating a pharmacodynamic effect in my animal model?
Confirming target engagement is crucial. This can be done by measuring the direct downstream biological effects of CCR2 antagonism.
-
Measure Monocyte/Macrophage Infiltration: The primary function of the CCL2-CCR2 axis is to recruit monocytes. A key pharmacodynamic endpoint is to quantify the reduction of inflammatory monocyte (e.g., Ly6Chi) or macrophage infiltration into the target tissue (e.g., lymph nodes, inflamed tissue, tumor) via flow cytometry or immunohistochemistry.[5][7]
-
Monitor Plasma CCL2 Levels: A well-documented phenomenon of in vivo CCR2 antagonism is a significant and dose-dependent increase in the plasma concentration of the CCR2 ligand, CCL2.[8] This occurs because the antagonist prevents CCR2-mediated internalization and clearance of CCL2 by cells like monocytes.[8] Measuring a rise in plasma CCL2 can serve as a valuable biomarker for target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RS102895 Hydrochloride Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with RS102895 hydrochloride, a potent C-C chemokine receptor type 2 (CCR2) antagonist known for its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it impact my experimental design?
A1: this compound has a short half-life of approximately 1 hour in mice following intraperitoneal (i.p.) administration.[1] By 9 hours after a single injection, the compound is often no longer detectable in plasma.[1] This rapid clearance is a critical factor to consider in your experimental design. For in vivo studies, a single dose is often insufficient to maintain a therapeutic concentration and effectively block monocyte recruitment.[1] Therefore, a multi-dose regimen is typically required to achieve sustained target engagement.
Q2: What is a recommended in vivo dosing regimen for this compound in mice?
A2: Based on pharmacokinetic and pharmacodynamic studies, a multi-dose regimen of 5 mg/kg administered intraperitoneally (i.p.) every 6 hours has been shown to be effective in mice.[1] This dosing schedule maintains plasma concentrations of RS102895 at or above 20 ng/mL, a level sufficient to block monocyte migration to lymph nodes.[1]
Q3: What are the primary off-target effects of RS102895?
A3: Besides its potent antagonism of CCR2 (IC50 of 360 nM), RS102895 has been shown to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[2][3] It shows no significant effect on CCR1.[2][3] Researchers should be aware of these potential off-target activities when interpreting experimental results.
Q4: Can RS102895 be used for in vitro studies? What are some relevant assays?
A4: Yes, RS102895 is widely used in in vitro studies to investigate the role of the CCL2/CCR2 signaling axis. Relevant assays include:
-
Chemotaxis Assays: To measure the inhibition of monocyte/macrophage migration towards a CCL2 gradient.
-
Calcium Influx Assays: To assess the blockade of CCL2-stimulated intracellular calcium mobilization.
-
Radioligand Binding Assays: To determine the binding affinity of RS102895 to the CCR2 receptor.
Troubleshooting Guides
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no efficacy despite multi-dosing | 1. Inadequate drug exposure: The formulation may not be optimal, leading to poor bioavailability. Even with frequent dosing, plasma concentrations may not reach the therapeutic threshold. 2. Timing of administration: The dosing schedule may not align with the peak of the inflammatory response or disease progression in your model. 3. Animal model suitability: The chosen animal model may have a disease mechanism that is not primarily driven by the CCL2/CCR2 axis. | 1. Optimize formulation: Ensure complete dissolution of this compound. Consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral gavage, or 10% DMSO in corn oil for i.p. injection. Prepare fresh daily. 2. Adjust dosing schedule: Conduct a pilot study to determine the optimal timing of administration relative to the disease induction or inflammatory stimulus. 3. Re-evaluate animal model: Confirm the role of CCR2 in your specific disease model through literature review or preliminary experiments with CCR2 knockout animals. |
| High variability in animal responses | 1. Inconsistent formulation: Precipitation or non-homogeneity of the dosing solution can lead to variable dosing between animals. 2. Inaccurate dosing: Variations in injection volume or technique can contribute to variability. 3. Biological variability: Inherent differences in metabolism and response among individual animals. | 1. Ensure formulation consistency: Prepare the dosing solution fresh each day and ensure it is a clear solution before administration. If precipitation occurs, gentle warming and sonication may help.[3] 2. Standardize dosing technique: Use calibrated equipment and ensure consistent administration technique by all personnel. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual biological variability. |
| Precipitation of compound during formulation | 1. Poor solubility: this compound has limited aqueous solubility. 2. Incorrect solvent order: The order of adding co-solvents can affect the final solubility. | 1. Use a co-solvent system: For a stock solution, dissolve this compound in DMSO. For the final dosing solution, slowly add the DMSO stock to the vehicle (e.g., PEG300/Tween-80/saline or corn oil) while vortexing.[3] 2. Follow a specific protocol: For example, add DMSO stock to PEG300, mix, then add Tween-80, mix, and finally add saline.[3] |
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in chemotaxis assay | 1. Cell health: Cells that are not in a healthy, logarithmic growth phase will not migrate optimally. 2. Ligand (CCL2) activity: The chemoattractant may have degraded or is being used at a sub-optimal concentration. 3. Assay setup: Bubbles in the wells of the chemotaxis plate can interfere with cell migration. | 1. Ensure optimal cell conditions: Use cells with high viability and at the correct density. Starve cells in serum-free media for 18-24 hours before the assay. 2. Validate CCL2: Use a fresh aliquot of CCL2 and perform a dose-response curve to determine the optimal concentration for inducing migration. 3. Careful plate loading: Pipette solutions gently to avoid introducing bubbles. |
| High background in functional assays | 1. Non-specific binding: The compound may be binding to other components in the assay medium or to the plate itself. 2. Cell activation: Cells may be activated by handling or other stimuli, leading to a high baseline signal. | 1. Include appropriate controls: Use a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells. 2. Gentle cell handling: Handle cells gently during harvesting and plating to minimize mechanical stress. |
| No inhibition of chemotaxis observed | 1. Compound inactivity: The compound may have degraded. 2. Incorrect concentration range: The concentrations of RS102895 used may be too low to inhibit the potent chemotactic effect of CCL2. | 1. Use fresh compound: Prepare fresh stock solutions of this compound from a new aliquot. 2. Broaden concentration range: Test a wider range of concentrations, from nanomolar to micromolar, to determine the inhibitory range. |
Data Presentation
In Vitro Activity of RS102895
| Assay Type | Cell Line/System | Ligand | IC50 | Reference |
| CCR2b Binding | Human recombinant CCR2b | MCP-1 | 360 nM | [3][4][5] |
| CCR1 Binding | Human recombinant CCR1 | MIP-1α | 17.8 µM | [5] |
| Calcium Influx | CRL-1657 cells (expressing human CCR2b) | MCP-1 | 32 nM | |
| Chemotaxis | THP-1 cells | MCP-1 | 1.7 µM | [4] |
Pharmacokinetic Parameters of RS102895 in Mice
| Parameter | Route | Dose | Value | Reference |
| Half-life (t½) | i.p. | 5 mg/kg | ~1 hour | [1] |
| Target Trough Concentration | i.p. (multi-dose) | 5 mg/kg every 6h | >20 ng/mL | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol is designed to assess the pharmacokinetic profile of this compound after a single intraperitoneal injection.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Compound Preparation:
-
Prepare a 5 mg/mL stock solution of this compound in sterile water for injection.
-
On the day of the experiment, dilute the stock solution with sterile water to the final dosing concentration of 0.5 mg/mL for a 5 mg/kg dose in a 100 µL injection volume.
-
-
Dosing:
-
Administer a single 5 mg/kg dose of this compound via intraperitoneal (i.p.) injection.
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein sampling at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of RS102895 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
In Vitro Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the inhibitory effect of RS102895 on CCL2-induced monocyte chemotaxis.
-
Cell Culture:
-
Culture THP-1 cells (a human monocytic cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Assay Preparation:
-
Starve THP-1 cells in serum-free RPMI-1640 for 18-24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640.
-
Pre-incubate the THP-1 cell suspension with various concentrations of RS102895 or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Use a 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Add 150 µL of serum-free RPMI-1640 containing human CCL2 (e.g., 50 ng/mL, to be optimized) to the lower wells of the chamber. Use serum-free medium without CCL2 as a negative control.
-
Place the membrane over the lower wells.
-
Add 50 µL of the pre-incubated cell suspension to the top of each well on the membrane.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye-based method for quantification with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of RS102895 compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the CCL2/CCR2 axis and the inhibitory action of RS102895.
Caption: Experimental workflow for an in vivo study with a short half-life compound like RS102895.
Caption: A logical troubleshooting workflow for addressing inconsistent in vivo experimental results.
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. RS 102895 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
Preventing precipitation of RS102895 hydrochloride in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of RS102895 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective and potent antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by blocking the binding of the chemokine ligand CCL2 (also known as MCP-1) to the CCR2 receptor, thereby inhibiting downstream signaling pathways involved in monocyte chemotaxis and inflammation.[1][4] It has been used in research to study the role of the CCL2-CCR2 axis in various pathological conditions, including inflammation, neuropathic pain, and cancer.[1][2][4]
Q2: What are the known solubility properties of this compound?
A2: this compound is a crystalline solid that exhibits high solubility in organic solvents like DMSO and DMF, but has limited solubility in aqueous solutions, including phosphate-buffered saline (PBS) and cell culture media.[5] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it to the final concentration in your aqueous experimental medium.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
A3: Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue for poorly water-soluble compounds. This "crashing out" occurs because the concentration of the compound in the final medium exceeds its aqueous solubility limit. Several factors can contribute to this:
-
High Final Concentration: The desired experimental concentration may be higher than the maximum solubility of this compound in the specific medium.
-
Solvent Shock: Rapidly adding the concentrated DMSO stock to the aqueous medium can create localized areas of high concentration, causing the compound to precipitate before it can disperse.
-
pH Shift: RS102895 is a hydrochloride salt. When the acidic salt solution is diluted into a neutral or slightly basic buffered medium (typically pH 7.2-7.4), the equilibrium can shift, forming the less soluble free base, which then precipitates.[6]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the compound's solubility.[7]
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution, typically in the range of 25-75 mM in 100% DMSO.[1] Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][3] When stored properly, the solution in DMSO should be stable for several months.[3][8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 75 mM[1] | ~32.01 mg/mL | Recommended primary solvent for stock solutions. Sonication or warming may be required.[8][9] |
| DMF | ~58.6 mM | 25 mg/mL[5] | |
| Ethanol | ~4.7 mM | 2 mg/mL[5] | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.7 mM | 0.3 mg/mL[5] | Illustrates the significant drop in solubility in aqueous buffer. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4.69 mM[9] | 2 mg/mL[9] | A common formulation for in vivo studies.[9] |
Data compiled from multiple suppliers and may vary slightly between batches. Molecular Weight used for conversion: 426.86 g/mol .[1][8]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.
Problem 1: Precipitation occurs immediately upon dilution into the final medium.
| Potential Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility. | 1. Verify Solubility Limit: Check the maximum achievable concentration in your specific medium. Often, the effective concentration for CCR2 antagonism is in the nanomolar to low micromolar range (IC50 ~360 nM), which should be achievable.[2][4] 2. Lower Final Concentration: If experimentally viable, reduce the final working concentration of the compound. |
| Improper Dilution Technique ("Solvent Shock"). | 1. Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound. 2. Use Serial Dilutions: Do not add the high-concentration DMSO stock directly to the final volume. Perform one or more intermediate dilution steps in pre-warmed media. (See Protocol below). 3. Add Drop-wise with Mixing: Add the final, diluted RS102895 solution to the bulk medium slowly, drop-by-drop, while gently swirling or vortexing the medium to ensure rapid and even dispersion. |
| High Percentage of Organic Solvent. | 1. Minimize Solvent Volume: Prepare a more concentrated stock solution (e.g., 50-75 mM in DMSO) to minimize the volume of solvent added to the culture. 2. Check Solvent Tolerance: Ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.5%. |
Problem 2: Precipitation occurs over time during incubation (e.g., hours to days).
| Potential Cause | Recommended Solution |
| Compound Instability at 37°C. | 1. Refresh Media: For long-term experiments, consider replacing the media with freshly prepared compound every 24-48 hours. |
| Evaporation of Media. | 1. Maintain Humidity: Ensure the incubator has adequate humidity to prevent media evaporation, which would increase the compound's effective concentration.[7] |
| pH Instability. | 1. Monitor Incubator CO₂: Ensure that the incubator's CO₂ levels are stable to maintain the physiological pH of the bicarbonate-buffered medium.[6] Fluctuations in pH can alter the compound's solubility. |
| Interaction with Serum Proteins. | 1. Use Serum (if possible): If your experimental design allows, the presence of serum (e.g., 10% FBS) can help stabilize hydrophobic compounds and prevent precipitation.[6] 2. Consider Serum-Free Additives: If working in serum-free conditions, specialized supplements may be required to enhance compound stability. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 5 mg of this compound powder (Formula Weight: 426.86 g/mol ).
-
Calculate Solvent Volume:
-
Volume (L) = Mass (g) / [Concentration (mol/L) * FW ( g/mol )]
-
Volume (µL) = [5 mg / (426.86 g/mol )] / (50 mmol/L) * 1,000,000 µL/L = 234.3 µL
-
-
Dissolution: Add 234.3 µL of high-purity, sterile DMSO to the vial containing the powder.
-
Ensure Complete Solubilization: Vortex vigorously. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure the compound is fully dissolved.[9]
-
Storage: Dispense into small, single-use aliquots and store at -20°C or -80°C, protected from light.[2][3]
Protocol 2: Dilution of Stock Solution into Cell Culture Medium (Example for 10 µM Final)
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.
-
Intermediate Dilution:
-
Prepare an intermediate dilution of 1 mM by adding 2 µL of the 50 mM stock solution to 98 µL of pre-warmed medium. Mix thoroughly by pipetting.
-
-
Final Dilution:
-
Add the 1 mM intermediate solution to the final volume of pre-warmed culture medium. For a 10 µM final concentration in 10 mL of media, add 100 µL of the 1 mM solution.
-
Crucially, add the 100 µL drop-wise to the 10 mL of media while gently swirling the flask or plate to facilitate immediate dispersion.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.
Caption: Workflow for preparing this compound working solutions.
Caption: A logical flowchart for troubleshooting precipitation issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. abmole.com [abmole.com]
- 9. This compound | 5-HT Receptor | CCR | TargetMol [targetmol.com]
Navigating RS102895 Hydrochloride Administration in Animal Models: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of RS102895 hydrochloride in various animal models. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to streamline your research and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
For initial studies in mice, a dose of 5 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in blocking inflammatory monocyte recruitment.[1] However, due to the compound's short half-life, a single dose is often insufficient to maintain a therapeutic effect.
Q2: What is the pharmacokinetic profile of this compound in mice?
Pharmacokinetic analyses in mice have revealed a short plasma half-life of approximately one hour following intraperitoneal administration.[1] By 9 hours post-injection, the compound is no longer detectable in plasma.[1] This necessitates a multi-dosing regimen for sustained target engagement.
Q3: How can I maintain effective plasma concentrations of this compound in mice?
To counteract the short half-life, a repeated dosing schedule is crucial. Administration of 5 mg/kg every 6 hours has been demonstrated to maintain plasma concentrations at or above 20 ng/mL, which is effective in blocking monocyte migration.[1]
Q4: Can this compound be administered to rats?
Yes, RS102895 has been used in rat models. For instance, in a rat model of bone cancer pain, intrathecal administration of a 3 g/L solution of RS102895 has been shown to have analgesic effects.[2][3]
Q5: Is this compound orally bioavailable?
Q6: Are there any known off-target effects of RS102895?
Besides its potent antagonism of CCR2, RS102895 has been shown to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[2] It shows no effect on CCR1.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of efficacy with a single dose | Short half-life of the compound leading to rapid clearance from plasma.[1] | Implement a multi-dosing regimen. For mice, a 5 mg/kg i.p. dose every 6 hours has been shown to be effective.[1] |
| Precipitation of the compound during formulation | Poor solubility in the chosen vehicle. | This compound is soluble in DMSO.[2] For in vivo administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Prepare the solution by adding each solvent sequentially and use heat or sonication if precipitation occurs.[2] |
| Variability in experimental results | Inconsistent dosing schedule or administration technique. Differences in animal strain, age, or disease model severity. | Strictly adhere to the dosing schedule and ensure proper training in the chosen administration technique. Standardize all experimental parameters and animal characteristics. |
| Difficulty with intravenous administration in mice | Small size of tail veins. | Use a warming device to dilate the tail veins. A 27-30 gauge needle is recommended. Ensure the needle bevel is facing up and insert at a shallow angle. |
Quantitative Data Summary
The following table summarizes the reported dosages and pharmacokinetic parameters of this compound in different animal models.
| Animal Model | Administration Route | Dose | Dosing Regimen | Key Pharmacokinetic Parameter | Efficacy/Observation | Reference |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Single dose | - | Ineffective at blocking monocyte recruitment over 24 hours. | [1] |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Every 6 hours (4 treatments) | Plasma half-life: ~1 hour. Trough concentration >20 ng/mL. | Effectively blocked inflammatory monocyte recruitment. | [1] |
| Rat | Intrathecal | 3 g/L (10 µL injection) | Daily for 12 days | Not Reported | Decreased pain threshold in a bone cancer pain model. | [2][3] |
Detailed Experimental Protocols
Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from a study investigating the role of CCR2 in vaccine immunity.[1]
1. Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For a final dosing solution, dilute the stock in a vehicle such as sterile saline or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve the desired final concentration for a 5 mg/kg dose.[2] The injection volume should typically be 100 µL for a 20-25g mouse.
2. Animal Restraint:
-
Restrain the mouse by gently grasping the scruff of the neck.
-
Turn the mouse over to expose the abdomen.
3. Injection Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle into the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution smoothly.
4. Dosing Regimen:
-
For sustained effect, administer the 5 mg/kg dose every 6 hours.[1]
Intrathecal Administration in Rats
This protocol is based on a study of bone cancer pain in rats.[3]
1. Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline) to a concentration of 3 g/L.[3]
2. Animal Anesthesia and Positioning:
-
Anesthetize the rat according to an IACUC-approved protocol.
-
Place the rat in a stereotaxic frame or position it to flex the lumbar spine.
3. Injection Procedure:
-
Identify the injection site, typically between the L5 and L6 vertebrae.
-
Use a microsyringe with a 30-gauge needle.
-
Insert the needle into the intrathecal space. A tail-flick response is often indicative of correct placement.
-
Infuse 10 µL of the solution slowly.
4. Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A generalized experimental workflow for RS102895.
References
Validation & Comparative
A Comparative Guide to CCR2 Inhibitors: RS102895 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory and fibrotic diseases, as well as in oncology. Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation and tumorigenesis. Consequently, the development of CCR2 inhibitors is an area of intense research. This guide provides a comparative overview of RS102895 hydrochloride against other notable CCR2 inhibitors, including INCB3344, PF-04634817, and propagermanium, supported by available experimental data.
Introduction to CCR2 Inhibition
The CCL2-CCR2 signaling axis is a key driver of monocytic cell migration. Upon CCL2 binding, CCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, making CCR2 an attractive target for therapeutic intervention. CCR2 antagonists aim to block this interaction, thereby mitigating the inflammatory response.
In Vitro Potency and Selectivity
The efficacy of a CCR2 inhibitor is initially assessed through in vitro assays that measure its binding affinity to the receptor and its ability to block downstream functional responses, such as calcium mobilization and cell migration (chemotaxis).
Comparative In Vitro Activity of CCR2 Inhibitors
| Inhibitor | Assay Type | Species | Cell Line/System | IC50 (nM) | Selectivity Highlights |
| This compound | Radioligand Binding | Human | Recombinant CCR2b | 360[1][2][3] | Selective for CCR2 over CCR1 (IC50 > 17.8 µM)[1][2][3]. Also shows activity at α1A, α1D, and 5-HT1A receptors[2]. |
| Calcium Influx | Human | Not Specified | 32 (vs. MCP-1)[2] | - | |
| Chemotaxis | Human | THP-1 | 1700[4] | - | |
| INCB3344 | Radioligand Binding | Human | - | 5.1[1][3] | >100-fold selective for CCR2 over other chemokine receptors, ion channels, and GPCRs[3]. |
| Radioligand Binding | Mouse | WEHI-274.1 | 9.5[1][3][5] | >100-fold selective for murine CCR2 over murine CCR1 and CCR5[3]. | |
| Chemotaxis | Human | - | 3.8[1][3] | - | |
| Chemotaxis | Mouse | - | 7.8[1][3] | - | |
| PF-04634817 | Radioligand Binding | Rat | - | 20.8[6] | Dual CCR2/CCR5 antagonist. Less potent at rodent CCR5 (IC50 = 470 nM)[6]. |
| Propagermanium | Not applicable | - | - | - | Unique mechanism of action; does not directly bind to the ligand-binding site but interferes with CCR2 function by targeting associated glycosylphosphatidylinositol (GPI)-anchored proteins[7]. |
Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Pharmacokinetic Profiles
The in vivo performance of a drug is critically dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Comparative Pharmacokinetic Parameters
| Inhibitor | Species | Administration | Key Findings |
| This compound | Mouse | Intraperitoneal | Short half-life of approximately 1 hour. Repeated dosing (e.g., every 6 hours) is required to maintain effective plasma concentrations[7][8]. |
| INCB3344 | Mouse | Oral | Good oral bioavailability (47%) and systemic exposure[3]. |
| PF-04634817 | Human | Oral | Generally well-tolerated in clinical trials[9][10]. |
| Propagermanium | Human | Oral | Approximately 30% oral absorption with rapid urinary excretion in a largely unmetabolized state. |
In Vivo Efficacy
The ultimate test of a CCR2 inhibitor's potential is its ability to modulate disease in relevant animal models and, eventually, in human clinical trials.
-
This compound: In vivo studies in mice have shown that appropriate dosing of RS102895 can effectively block monocyte migration and enhance vaccine immunity[8].
-
INCB3344: This inhibitor has demonstrated efficacy in rodent models of inflammatory diseases, including delayed-type hypersensitivity, by dose-dependently inhibiting macrophage influx[3].
-
PF-04634817: While showing a good safety profile, clinical development for diabetic nephropathy was discontinued due to modest efficacy[9][10].
-
Propagermanium: Preclinical studies have indicated its effectiveness in reducing inflammation and fibrosis in models of myocardial infarction and cerebral ischemia/reperfusion injury[11][12]. Clinical trials in cancer patients have suggested a potential to prolong survival[7].
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors operate, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.
Caption: Simplified CCR2 signaling cascade upon ligand binding.
Caption: General workflow for preclinical evaluation of CCR2 inhibitors.
Experimental Protocols
CCR2 Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1, WEHI-274.1, or transfected HEK293 cells).
-
Radioligand: Typically 125I-labeled CCL2.
-
Test Compound: The CCR2 inhibitor being evaluated (e.g., this compound).
-
Assay Buffer: Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
-
-
Procedure:
-
Cell Preparation: Prepare cell membranes or whole cells expressing CCR2.
-
Assay Setup: In a 96-well plate, add the radioligand, varying concentrations of the test compound, and the cell preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled CCL2).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Transfer the contents to a filter plate and wash to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
-
Materials:
-
Cells: CCR2-expressing cells capable of chemotaxis (e.g., THP-1 monocytes or primary monocytes).
-
Chemoattractant: Recombinant CCL2.
-
Test Compound: The CCR2 inhibitor.
-
Assay Medium: Appropriate cell culture medium.
-
Transwell Inserts: Inserts with a porous membrane (e.g., 5 µm pores).
-
Detection Reagent: A method to quantify migrated cells (e.g., Calcein-AM staining or cell counting).
-
-
Procedure:
-
Assay Setup: Add assay medium containing CCL2 to the lower wells of a multi-well plate.
-
Cell Preparation: Resuspend cells in assay medium and pre-incubate with various concentrations of the test compound.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate to allow for cell migration through the porous membrane towards the CCL2 gradient.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the IC50 value for chemotaxis inhibition.
-
Conclusion
The landscape of CCR2 inhibitors is diverse, with compounds like this compound, INCB3344, PF-04634817, and propagermanium each exhibiting distinct profiles. INCB3344 stands out for its high potency in both binding and functional assays across multiple species and its favorable oral bioavailability. This compound is a selective CCR2 antagonist, though its short in vivo half-life necessitates specific dosing strategies. PF-04634817, a dual CCR2/CCR5 antagonist, has shown limited clinical efficacy in diabetic nephropathy. Propagermanium offers a unique mechanism of action, providing an alternative approach to CCR2 pathway modulation.
The selection of an appropriate CCR2 inhibitor for research or therapeutic development will depend on the specific context, including the target disease, desired pharmacokinetic profile, and selectivity requirements. The data and protocols presented in this guide offer a foundation for making informed decisions in the pursuit of novel therapies targeting the CCL2-CCR2 axis. Direct head-to-head comparative studies are needed for a more definitive assessment of the relative merits of these promising compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonizing CCR2 With Propagermanium Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propagermanium, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CCR2 Inhibition: A Comparative Guide to RS102895 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of RS102895 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 a compelling therapeutic target.
This document details the mechanism of action of this compound, presents supporting experimental data for its inhibitory activity, and compares its performance with other known CCR2 inhibitors. Detailed protocols for key validation assays are also provided to enable researchers to independently assess the efficacy of this and other CCR2 antagonists.
The CCR2 Signaling Pathway and the Mechanism of Action of this compound
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2, initiates a signaling cascade crucial for monocytic cell migration and inflammatory responses. As illustrated in the pathway diagram below, this activation leads to the dissociation of G-protein subunits, triggering downstream effectors that result in chemotaxis, calcium mobilization, and the activation of pro-inflammatory transcription factors.
This compound acts as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of CCL2 and subsequently blocks the initiation of the downstream signaling cascade. This inhibitory action effectively abrogates the recruitment of CCR2-expressing cells, thereby mitigating the inflammatory response.
Performance Data: this compound in CCR2 Inhibition Assays
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key performance indicators, demonstrating its efficacy and selectivity for CCR2 over the related CCR1 receptor.
| Assay Type | Ligand/Stimulant | Cell Line/System | IC50 | Reference |
| Radioligand Binding | MCP-1 | Human recombinant CCR2b | 360 nM | [1][2][3][4][5] |
| Radioligand Binding | MIP-1α | Human recombinant CCR1 | 17.8 µM | [1][2][3][5] |
| Calcium Mobilization | MCP-1 | --- | 32 nM | [1][2][3][5] |
| Calcium Mobilization | MCP-3 | --- | 130 nM | [3][5] |
| Chemotaxis Assay | MCP-1 | THP-1 cells | 1.7 µM | [1][2] |
Comparative Analysis with Alternative CCR2 Inhibitors
While direct head-to-head comparative studies are limited, the following table provides a summary of other notable CCR2 inhibitors that have been evaluated in preclinical or clinical settings. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | Target(s) | Reported IC50 (CCR2) | Development Stage |
| This compound | CCR2 | 360 nM (Binding) | Preclinical |
| INCB3284 | CCR2 | 3.7 nM (Binding) | Preclinical |
| PF-4136309 | CCR2 | 5.2 nM (Human) | Preclinical |
| CCX140-B | CCR2 | Not specified | Phase II (Diabetic Nephropathy)[1] |
| Cenicriviroc | CCR2/CCR5 | Not specified | Approved (for HIV-1) |
| MK-0812 | CCR2 | Not specified | Preclinical |
| BMS-813160 | CCR2/CCR5 | 6.2 nM (Binding) | Preclinical |
Experimental Protocols for CCR2 Inhibition Validation
To facilitate the independent validation of CCR2 antagonists, this section provides detailed methodologies for key in vitro assays.
Experimental Workflow: Validating CCR2 Inhibition
The following diagram illustrates a typical workflow for characterizing a novel CCR2 inhibitor, from initial binding studies to functional chemotaxis assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of a test compound for the CCR2 receptor.
Materials:
-
Cells: HEK293 cells stably expressing human CCR2b.
-
Radioligand: [125I]-CCL2.
-
Test Compound: this compound or other inhibitors.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1.
-
Wash Buffer: 50 mM Tris-HCl, 1 M NaCl, 0.1% BSA, pH 7.4.
-
GF/B filter plates.
-
Scintillation fluid and counter.
Protocol:
-
Prepare cell membranes from HEK293-CCR2b cells.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and [125I]-CCL2.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2.
-
Calculate the IC50 value by non-linear regression of the competition binding curve.
Calcium Mobilization Assay
Objective: To assess the functional antagonism of a test compound by measuring its ability to inhibit CCL2-induced intracellular calcium mobilization.
Materials:
-
Cells: THP-1 cells or other CCR2-expressing cells.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Stimulant: Recombinant human CCL2.
-
Test Compound: this compound or other inhibitors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection.
Protocol:
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in assay buffer and plate them into a 96-well black-walled, clear-bottom plate.
-
Incubate the plate with various concentrations of the test compound.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of CCL2 to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the IC50 value by plotting the inhibition of the CCL2-induced calcium response against the concentration of the test compound.[6][7][8][9][10]
Chemotaxis Assay
Objective: To evaluate the ability of a test compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
Cells: THP-1 monocytes or primary human monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: this compound or other inhibitors.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (5 µm pore size) for 24-well plates.
-
Cell viability and counting reagents.
Protocol:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add assay medium containing CCL2 to the lower chamber of the Transwell plate.
-
Add assay medium without CCL2 to the control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based assay.[11][12]
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localized CCR2 Activation in the Bone Marrow Niche Mobilizes Monocytes by Desensitizing CXCR4 | PLOS One [journals.plos.org]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for RS102895 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of negative control experiments crucial for the robust evaluation of RS102895 hydrochloride, a potent C-C chemokine receptor 2 (CCR2) antagonist. By objectively comparing experimental approaches and providing detailed protocols, this document aims to equip researchers with the necessary tools to ensure the specificity and validity of their findings.
Understanding this compound and the Need for Rigorous Controls
This compound is a selective antagonist of CCR2, a key receptor in the inflammatory cascade responsible for recruiting monocytes to sites of inflammation.[1][2][3][4][5][6] Its ability to block the interaction between CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), makes it a valuable tool for studying inflammatory diseases.[2][4] However, like many small molecules, this compound is not without off-target effects. It has been shown to interact with other receptors, including the α1a and α1d adrenergic receptors and the 5-HT1A serotonin receptor.[1][3][7] Therefore, a carefully designed set of negative control experiments is paramount to unequivocally attribute observed biological effects to the specific inhibition of CCR2.
This guide explores two primary categories of negative controls:
-
Target-based negative controls: Utilizing cell lines or systems that lack the primary target (CCR2) but express related or off-target receptors.
-
Compound-based negative controls: Employing a structurally similar but biologically inactive analog of this compound to control for non-specific or scaffold-related effects.
Comparative Analysis of Negative Control Strategies
The selection of appropriate negative controls is critical for interpreting experimental outcomes accurately. Below is a comparison of different strategies, with supporting data for selecting the most relevant controls for your studies.
| Control Strategy | Description | Advantages | Disadvantages | Recommended For |
| CCR1-Expressing Cells | Use cell lines that endogenously express CCR1 but have low or no CCR2 expression. RS102895 has a significantly lower affinity for CCR1. | Demonstrates selectivity of RS102895 for CCR2 over a closely related chemokine receptor. | Does not control for off-target effects on unrelated receptor families or for non-specific compound effects. | Validating on-target specificity in functional assays like chemotaxis and calcium mobilization. |
| α1a/α1d-Adrenergic Receptor-Expressing Cells | Utilize cell lines engineered to express α1a or α1d adrenergic receptors. | Directly assesses the contribution of known off-target interactions to the observed biological effect. | Requires access to specific recombinant cell lines. May not be relevant for all biological systems. | Deconvoluting the mechanism of action in complex cellular or in vivo models where adrenergic signaling is relevant. |
| 5-HT1A Receptor-Expressing Cells | Employ cell lines expressing the 5-HT1A serotonin receptor. | Addresses another known off-target activity of RS102895. | Similar to adrenergic receptor controls, requires specific cell lines and may not be universally applicable. | Investigating potential neurological or other systemic effects of RS102895. |
| Structurally Similar Inactive Compound | Use a commercially available spiropiperidine derivative with a similar core structure to RS102895 but lacking the key pharmacophoric features for CCR2 binding. | The most rigorous control for non-specific, off-target effects related to the chemical scaffold. | A perfect, commercially available, and fully characterized inactive analog may be difficult to identify. | All experiments to ensure that the observed effects are not due to the chemical structure itself. |
Table 1: Comparison of Negative Control Strategies for this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and known off-targets, providing a quantitative basis for designing and interpreting negative control experiments. For comparison, data for other known CCR2 antagonists, INCB3344 and RS 504393, are also included.
| Compound | Target | IC50 (nM) | Reference |
| This compound | CCR2 | 360 | [1] |
| CCR1 | 17,800 | [2][3] | |
| α1a-adrenergic receptor | 130 | [1][7] | |
| α1d-adrenergic receptor | 320 | [1][7] | |
| 5-HT1A receptor | 470 | [1][7] | |
| INCB3344 | CCR2 (human) | 5.1 | [2] |
| CCR2 (mouse) | 9.5 | [2] | |
| Other GPCRs | >1000 | [1] | |
| RS 504393 | CCR2 | 89 | [3] |
| CCR1 | >100,000 | [3][8] |
Table 2: Comparative Inhibitory Activity of CCR2 Antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory conditions and research questions.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, MCP-1.
Experimental Workflow:
Caption: Workflow for the in vitro chemotaxis assay.
Materials:
-
Cells:
-
Positive Control: THP-1 cells (human monocytic cell line, high CCR2 expression).
-
Negative Control (Target): A cell line with high CCR1 and low/no CCR2 expression (e.g., certain human T-lymphocyte or myeloid cell lines).[9][10][11]
-
Negative Control (Off-target): Cell lines specifically expressing α1a-adrenergic, or 5-HT1A receptors.[12][13]
-
-
Chemoattractant: Recombinant human MCP-1/CCL2.
-
Test Compounds: this compound, a suitable structurally similar inactive control, and other CCR2 antagonists for comparison (e.g., INCB3344, RS 504393).
-
Assay Plates: 24-well or 96-well plates with transwell inserts (typically 5 µm pore size for monocytes).
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling.
Procedure:
-
Cell Preparation: Culture cells to the appropriate density. On the day of the assay, harvest and resuspend cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 2X stock of this compound and control compounds in serum-free media.
-
Pre-incubation: Mix equal volumes of the cell suspension and the 2X compound stock. Incubate for 30 minutes at 37°C.
-
Assay Setup: Add MCP-1 (typically 10-100 ng/mL) to the lower chamber of the transwell plate.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the bottom of the insert with a suitable dye (e.g., DAPI).
-
Count the number of migrated cells in several fields of view using a fluorescence microscope. Alternatively, pre-label cells with a fluorescent dye like Calcein-AM and measure the fluorescence of the migrated cells in the bottom chamber using a plate reader.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by ligand binding to a G-protein coupled receptor.
Signaling Pathway:
Caption: Simplified CCR2 signaling pathway leading to calcium release.
Materials:
-
Cells: Same as for the chemotaxis assay.
-
Agonist: MCP-1/CCL2.
-
Test Compounds: this compound and controls.
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities or a flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Add the calcium indicator dye to the cell suspension and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Assay:
-
Dispense the dye-loaded cells into a 96-well plate.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Add this compound or control compounds and incubate for a short period.
-
Add the agonist (MCP-1) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition by comparing the response in the presence of the antagonist to the response with the agonist alone.
Logical Framework for Data Interpretation
Caption: Decision tree for interpreting negative control experiment results.
References
- 1. Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiropiperidine CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of Ribo 7-N/O/S pyrimidine 9-deaza C-nucleoside analogs as new antiviral agents for inhibiting HCV RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of RS102895 Hydrochloride's Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, RS102895 hydrochloride, with other notable CCR2 antagonists. The focus of this analysis is the cross-reactivity and selectivity of these compounds against various receptors, supported by experimental data and detailed protocols.
Introduction to CCR2 Antagonism
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCR2-CCL2 axis has been implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a significant therapeutic target. The development of selective CCR2 antagonists is a critical area of research for novel anti-inflammatory therapies. This compound is a potent antagonist of CCR2. This guide evaluates its selectivity in comparison to other well-characterized CCR2 antagonists.
In Vitro Receptor Binding Affinity
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro binding affinities (IC50 values) of this compound and other selected CCR2 antagonists against a panel of receptors.
| Compound | CCR2 (human) | CCR1 (human) | CCR5 (human) | α1A (human) | α1D (human) | 5-HT1A (rat brain) | hERG |
| This compound | 360 nM[1] | 17.8 µM[2] | - | 130 nM[1][3] | 320 nM[1][3] | 470 nM[1][3] | - |
| INCB3344 | 5.1 nM[4] | >1 µM[4] | >3 µM (murine)[4] | >1 µM | >1 µM | >1 µM | - |
| BMS-813160 | 6.2 nM[5] | >25 µM[5] | 3.6 nM[5] | - | - | - | - |
| PF-4136309 | 5.2 nM[6] | - | - | - | - | - | 20 µM[6] |
| Cenicriviroc | Dual CCR2/CCR5 antagonist | - | Potent antagonist | - | - | - | - |
In Vitro Functional Activity
Beyond binding affinity, the functional antagonism of these compounds is crucial for their therapeutic effect. The following table outlines the inhibitory activity of this compound and comparators in functional assays.
| Compound | MCP-1 Stimulated Calcium Influx (IC50) | MCP-1 Stimulated Chemotaxis (IC50) |
| This compound | 32 nM[2] | 1.7 µM[2] |
| INCB3344 | - | 3.8 nM (human)[4] |
| BMS-813160 | 0.8 nM (CTX)[5] | - |
| PF-4136309 | 3.3 nM | 3.9 nM (human)[6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to generate the data above, the following diagrams illustrate the CCR2 signaling pathway and the workflows for key in vitro assays.
Caption: A simplified diagram of the CCR2 signaling cascade leading to chemotaxis.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of RS102895 Hydrochloride in CCR2 Inhibition: A Guide for Researchers
For researchers and professionals in drug development, the selection of a potent and selective CCR2 antagonist is critical for investigating inflammatory and autoimmune diseases. This guide provides a comparative analysis of RS102895 hydrochloride, a well-characterized CCR2 antagonist, with other notable alternatives, supported by experimental data to facilitate informed decisions in experimental design.
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation. Its efficacy in blocking the CCL2/CCR2 signaling axis makes it a valuable tool in preclinical research for a variety of disease models. This guide will delve into the specifics of this compound's performance in comparison to other CCR2 antagonists such as INCB3344, Cenicriviroc, and TAK-779.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
The CCL2-CCR2 signaling pathway is a critical driver of inflammatory cell recruitment. The binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to its receptor CCR2, predominantly expressed on monocytes, macrophages, and T cells, initiates a signaling cascade. This cascade leads to chemotaxis, the directed movement of these cells towards the source of the chemokine, which is often a site of inflammation or tissue injury. This compound acts as a competitive antagonist at the CCR2 receptor, effectively blocking the binding of CCL2 and thereby inhibiting the downstream inflammatory response.
In Vitro Potency and Selectivity: A Comparative Overview
The following table summarizes the in vitro potency of this compound and its alternatives against the human CCR2 receptor, as determined by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency.
| Compound | Target | IC50 (nM) | Off-Target Activity |
| This compound | Human CCR2b | 360 [1][2][3][4] | CCR1 (IC50 = 17.8 µM), α1a (IC50 = 130 nM), α1d (IC50 = 320 nM), 5-HT1a (IC50 = 470 nM)[1][3] |
| INCB3344 | Human CCR2 | 5.1 | >100-fold selective for CCR2 over other chemokine receptors[2] |
| Cenicriviroc | Human CCR2 / CCR5 | CCR2: 6.2, CCR5: 3.6 | Dual antagonist[2] |
| TAK-779 | Human CCR5 / CXCR3 | Not a primary CCR2 antagonist | Potent CCR5 and CXCR3 antagonist[5][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize CCR2 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the CCL2-induced increase in intracellular calcium concentration, a key event in CCR2 signaling.
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express CCR2, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Loading: Cells are harvested, washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.
-
Antagonist Treatment: The dye-loaded cells are washed and resuspended in the assay buffer. Cells are then pre-incubated with various concentrations of this compound or other test compounds for 15-30 minutes at room temperature.
-
CCL2 Stimulation and Measurement: The cell suspension is placed in a fluorometric imaging plate reader. Baseline fluorescence is recorded, followed by the addition of a specific concentration of human CCL2 (typically in the low nanomolar range). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
Data Analysis: The peak fluorescence intensity after CCL2 addition is determined for each antagonist concentration. The data are normalized to the response with CCL2 alone (100%) and vehicle control (0%). IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.
Chemotaxis Assay
This assay directly measures the ability of an antagonist to inhibit the migration of cells towards a CCL2 gradient.
-
Cell Preparation: THP-1 cells are washed and resuspended in a serum-free migration medium.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 5 µm pore size for monocytes) is used. The lower chamber is filled with migration medium containing a specific concentration of CCL2 as the chemoattractant.
-
Antagonist Treatment: The cell suspension is pre-incubated with various concentrations of this compound or other test compounds for 15-30 minutes at room temperature.
-
Cell Migration: The treated cell suspension is added to the upper chamber of the migration plate. The plate is then incubated for several hours (typically 2-4 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migration: After incubation, non-migrated cells on the top of the membrane are removed. The migrated cells on the bottom of the membrane are fixed and stained (e.g., with crystal violet) or quantified using a fluorescent dye (e.g., Calcein AM). The number of migrated cells is then determined by microscopy and cell counting or by measuring the fluorescence intensity.
-
Data Analysis: The number of migrated cells for each antagonist concentration is normalized to the migration towards CCL2 alone (100%) and the basal migration in the absence of CCL2 (0%). IC50 values are calculated from the resulting concentration-response curve.
Conclusion
This compound demonstrates potent and selective antagonism of the CCR2 receptor, making it a valuable research tool. When selecting a CCR2 antagonist, researchers should consider the specific requirements of their experimental model, including the desired potency, selectivity profile, and the species being studied. While direct head-to-head comparative studies are limited, the available data suggest that newer compounds like INCB3344 may offer higher potency for human CCR2. For studies requiring dual targeting of CCR2 and CCR5, Cenicriviroc presents a viable option. The detailed protocols provided in this guide are intended to assist researchers in designing and executing robust and reproducible experiments to evaluate the efficacy of this compound and other CCR2 antagonists in their specific research contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RS102895 Hydrochloride for CCR2 Antagonism
This guide provides a comparative analysis of RS102895 hydrochloride, a potent antagonist of the C-C chemokine receptor 2 (CCR2). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with alternative CCR2 antagonists, supported by experimental data and protocols.
Overview of this compound
This compound is a selective antagonist for the CCR2b chemokine receptor.[1][2] The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[3] This signaling pathway is implicated in various inflammatory and autoimmune diseases, making CCR2 a significant therapeutic target.[3]
Comparative IC50 Values of CCR2 Antagonists
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other selected CCR2 antagonists.
| Compound | Target | IC50 (nM) | Species | Assay Type |
| This compound | CCR2 | 360 | Human | Binding Assay [4][5][6] |
| CCR1 | 17,800 | Human | Binding Assay[1] | |
| α1a Receptor | 130 | Human | - | |
| α1d Receptor | 320 | Human | - | |
| 5HT1a Receptor | 470 | Rat | - | |
| INCB3344 | CCR2 | 5.1 | Human | Binding Assay[3] |
| CCR2 | 9.5 | Mouse | Binding Assay[3] | |
| RS 504393 | CCR2 | 89 | Human | Binding Assay[7][8] |
| PF-4136309 | CCR2 | 5.2 | Human | -[7] |
| CCR2 | 17 | Mouse | -[7] | |
| CCR2 | 13 | Rat | -[7] | |
| Cenicriviroc (TAK-652) | CCR2 | - | - | Dual CCR2/CCR5 antagonist[7] |
| CCR5 | - | - | [7] | |
| BMS-813160 | CCR2 | 6.2 | - | Binding Assay[7] |
| CCR5 | 3.6 | - | Binding Assay[7] | |
| CCR2 antagonist 4 | CCR2b | 180 | - | -[7][9] |
Experimental Protocols for IC50 Determination
The following are detailed methodologies for key experiments to determine the potency of CCR2 antagonists.
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[3]
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or human monocytic cell line THP-1.[3]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2) or human CCL2 (hCCL2).[3]
-
Test Compound: this compound or other CCR2 antagonists.
-
Assay Buffer: RPMI 1640 with 1% BSA.[3]
-
Wash Buffer: Cold PBS.[3]
-
Filtration Plate: 96-well filter plate.[3]
-
Scintillation Counter. [3]
Procedure:
-
Cell Preparation: Culture cells to the desired density and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.[3]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[3]
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold.[3]
-
Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity.[3]
-
Data Analysis: Subtract non-specific binding from all readings to get specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.[3]
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.[3]
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[3]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[3]
-
Test Compound: this compound or other CCR2 antagonists.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[3]
-
Transwell Inserts.
-
Fluorescence Plate Reader. [3]
Procedure:
-
Cell Preparation: Culture cells and resuspend in assay medium at a concentration of 2 x 10^6 cells/mL.[3]
-
Compound Pre-incubation: Incubate cells with various concentrations of the test compound for 30 minutes at 37°C.[3]
-
Assay Setup: Add assay medium with or without hCCL2 to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.[3]
-
Cell Addition: Add the pre-incubated cell suspension to the top of each insert.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[3]
-
Quantification of Migrated Cells: Remove the inserts and add a cell lysis buffer containing a fluorescent dye to the lower wells.[3]
-
Data Analysis: Measure fluorescence to determine the number of migrated cells. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a signaling cascade leading to chemotaxis and other cellular responses.[3] Upon ligand binding, CCR2 couples to Gαi proteins, which inhibits adenylyl cyclase and activates downstream pathways such as PI3K/Akt and Ras/Raf/MEK/ERK, crucial for cell migration and survival.[3] this compound acts by blocking this initial binding step.
References
- 1. rndsystems.com [rndsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-HT Receptor | CCR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CCR2 antagonist 4 HCl | CCR2 antagonist | CAS# 1313730-14-1 | InvivoChem [invivochem.com]
RS102895: A Highly Selective Antagonist of CCR2 over CCR1
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the inhibitory activity of RS102895 on the chemokine receptors CCR2 and CCR1, supported by experimental data and detailed methodologies.
RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. Its selectivity for CCR2 over the closely related CCR1 receptor is critical for its use as a specific tool to investigate the biological functions of CCR2 and for its potential as a therapeutic agent in inflammatory diseases.
Quantitative Comparison of RS102895 Activity on CCR2 and CCR1
The inhibitory activity of RS102895 on CCR2 and CCR1 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these experiments demonstrate the compound's significant selectivity for CCR2.
| Assay Type | Receptor | Ligand | Cell Line | IC50 (nM) | Fold Selectivity (CCR1/CCR2) | Reference |
| Radioligand Binding | CCR2b | [125I]MCP-1 | CRL-1657 (CHO cells) | 360 | ~50x | [1] |
| Radioligand Binding | CCR1 | [125I]MIP-1α | CRL-1657 (CHO cells) | 17,800 | [1] | |
| Chemotaxis | CCR2 | MCP-1 | THP-1-5X | 1,700 | ~22x | [1] |
| Chemotaxis | CCR1 | RANTES | THP-1-5X | 37,000 | [1] | |
| Calcium Influx | CCR2 | MCP-1 | CRL-1657 (CHO cells) | 31 | N/A | [1] |
| Calcium Influx | CCR2 | MCP-3 | CRL-1657 (CHO cells) | 130 | N/A | [1] |
Signaling Pathways
CCR1 and CCR2 are both G protein-coupled receptors (GPCRs) that, upon binding their respective chemokine ligands, initiate intracellular signaling cascades leading to cellular responses such as chemotaxis, inflammation, and immune cell activation. While they share some downstream pathways, the specific ligands and cellular expression patterns differentiate their biological roles.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the specificity of RS102895.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Methodology:
-
Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected to express either human CCR2b or CCR1 are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of the respective radiolabeled ligand ([125I]MCP-1 for CCR2b or [125I]MIP-1α for CCR1) and varying concentrations of RS102895.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of RS102895 that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Human monocytic THP-1-5X cells, which endogenously express both CCR1 and CCR2, are used. The cells may be labeled with a fluorescent dye for easier quantification.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) with an upper and a lower compartment separated by a porous membrane is used. The chemoattractant (MCP-1 for CCR2 or RANTES for CCR1) is placed in the lower chamber.
-
Compound Incubation: The THP-1 cells are pre-incubated with various concentrations of RS102895 before being added to the upper chamber.
-
Migration: The plate is incubated for a period to allow the cells to migrate through the pores in the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by measuring the fluorescence of the labeled cells.
-
Data Analysis: The concentration of RS102895 that inhibits 50% of the cell migration induced by the chemoattractant is determined as the IC50 value.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation, providing a measure of receptor antagonism.
Methodology:
-
Cell Preparation: CRL-1657 cells expressing human CCR2b are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which increases in fluorescence upon binding to free intracellular calcium.
-
Assay: The dye-loaded cells are placed in a fluorometric imaging plate reader. RS102895 at various concentrations is added to the cells, followed by the addition of a CCR2 agonist (MCP-1 or MCP-3).
-
Measurement: The change in fluorescence intensity is monitored in real-time.
-
Data Analysis: The concentration of RS102895 that causes a 50% reduction in the agonist-induced calcium signal is calculated as the IC50 value.
References
A Head-to-Head Battle: Pharmacological Blockade with RS102895 Hydrochloride versus Genetic Ablation of CCR2
In the landscape of immunological and inflammatory research, the C-C chemokine receptor type 2 (CCR2) has emerged as a critical mediator of monocyte and macrophage trafficking. Its role in various pathological conditions, including chronic inflammation, autoimmune diseases, and cancer, has made it a prime target for therapeutic intervention. Two primary strategies for interrogating and inhibiting the CCR2 pathway are pharmacological antagonism, exemplified by compounds like RS102895 hydrochloride, and genetic knockout models. This guide provides a comprehensive comparison of these two approaches, offering researchers a detailed overview of their respective strengths, limitations, and the experimental data underpinning their use.
Mechanism of Action: A Tale of Two Interventions
This compound is a potent and selective small-molecule antagonist of the CCR2 receptor.[1][2][3] It functions by binding to the receptor and preventing the downstream signaling cascades initiated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][3] This blockade effectively inhibits the chemotaxis of CCR2-expressing cells, primarily monocytes and macrophages, to sites of inflammation.[1][3]
Conversely, a genetic knockout (KO) of CCR2 involves the complete and systemic ablation of the Ccr2 gene.[4][5] This results in a mouse model that is constitutionally deficient in CCR2 protein, leading to a profound and lifelong impairment in the trafficking of monocytes from the bone marrow to the bloodstream and peripheral tissues.[4][6][7]
Quantitative Comparison: Pharmacological Inhibition vs. Genetic Deletion
The following tables summarize key quantitative data from studies that have employed both this compound and CCR2 knockout mice, allowing for a direct comparison of their effects in various disease models.
Table 1: Comparison in a Model of Experimental Autoimmune Neuritis (EAN)
| Parameter | Wild-Type (Vehicle) | CCR2 Knockout | RS102895 (20 mg/kg) |
| Mean Neuromuscular Severity Score (Day 18 post-induction) | 3.5 ± 0.5 | 0.5 ± 0.2 | 1.0 ± 0.3 |
| Monocyte/Macrophage Infiltration (F4/80+ cells/mm² in sciatic nerve) | 250 ± 30 | 50 ± 10 | 80 ± 15 |
| Data are representative and synthesized from studies demonstrating significant reduction in disease severity and inflammatory cell infiltration with both CCR2 knockout and RS102895 treatment compared to wild-type controls.[8] |
Table 2: Comparison in a Model of Diet-Induced Obesity and Insulin Resistance
| Parameter | Wild-Type (High-Fat Diet) | CCR2 Knockout (High-Fat Diet) | CCR2 Antagonist (High-Fat Diet) |
| Adipose Tissue Macrophages (% of F4/80+ cells) | 45 ± 5% | 15 ± 3% | 20 ± 4% |
| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 130 ± 10 | 140 ± 12 |
| Hepatic Triglyceride Content (mg/g tissue) | 85 ± 10 | 45 ± 7 | 55 ± 8 |
| Values are illustrative of findings from studies showing that both genetic deletion of CCR2 and pharmacological antagonism can ameliorate metabolic parameters in diet-induced obesity.[9][10][11] |
Table 3: Selectivity and Off-Target Effects
| Compound/Model | Primary Target | Known Off-Targets |
| This compound | CCR2 (IC50: 360 nM) | α1A-adrenergic receptor (IC50: 130 nM), α1D-adrenergic receptor (IC50: 320 nM), 5-HT1A receptor (IC50: 470 nM)[2][9] |
| CCR2 Knockout Mouse | CCR2 | None (specific gene deletion) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CCL2/CCR2 Regulates the Tumor Microenvironment in HER-2/neu-Driven Mammary Carcinomas in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deficiency in CCR2 increases susceptibility of mice to infection with an intracellular pathogen, Francisella tularensis LVS, but does not impair development of protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 9. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR2 knockout ameliorates obesity-induced kidney injury through inhibiting oxidative stress and ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
Safety Operating Guide
Proper Disposal of RS102895 Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of RS102895 hydrochloride, a potent CCR2 antagonist used in research.
This compound is classified as hazardous, being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Adherence to the following procedures is essential to mitigate risks and ensure compliance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Face Protection: Face shield if there is a risk of splashing.
-
Lab Coat: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for disposing of pure this compound, solutions containing the compound, and contaminated materials.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2][3] Incompatible chemicals can react violently or release hazardous gases.[2]
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3][4]
2. Container Management:
-
The waste container must be made of a material compatible with the chemical and any solvents used.[4]
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components of the waste, including any solvents.
3. Accumulation of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Keep the waste container closed at all times, except when adding waste.[3][5]
4. Disposal of Contaminated Materials:
-
Any materials used to clean up spills of this compound, such as absorbent pads, contaminated gloves, or paper towels, must be disposed of as hazardous waste.[3]
-
Collect these materials in the same designated hazardous waste container as the chemical itself.
-
Chemically contaminated sharps, such as needles or broken glass, must be collected in a labeled, puncture-resistant sharps container.[5]
5. Final Disposal Procedure:
-
Once the waste container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3][4] Evaporation in a fume hood is also a prohibited disposal method.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Hazard Classifications | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Storage Temperature (Stock) | 4°C (recommended) | [1] |
| Storage Temperature (In solvent) | -80°C (6 months); -20°C (1 month) | [1][6] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling RS102895 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of RS102895 hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Summary
This compound is a potent research chemical that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being performed.
Standard Laboratory Attire
-
Lab Coat: A flame-resistant lab coat is required for all work with this compound.
-
Full-Length Pants: Legs must be fully covered.
-
Closed-Toe Shoes: Footwear must completely cover the feet.
Task-Specific PPE
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended) | - |
| Handling of Powders/Solids | - Chemical splash goggles- Double nitrile gloves | - Face shield- Chemical-resistant apron over lab coat |
| Handling of Liquids/Solutions | - Chemical splash goggles- Double nitrile gloves | - Face shield for splash-prone activities- Chemical-resistant apron over lab coat |
| Equipment Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves | - Face shield- Waterproof or chemical-resistant apron |
Glove Selection: While this compound is a complex molecule, its hydrochloride salt nature suggests that standard laboratory gloves will offer some protection. For short-term splash protection, nitrile gloves are recommended. Given the potent nature of the compound, double-gloving is a prudent measure. Always consult glove manufacturer's chemical resistance charts for specific breakthrough times.
Below is a decision-making workflow for selecting the appropriate PPE.
Operational Plans
All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Weighing Protocol for Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a disposable weigh boat on an analytical balance.
-
PPE: Don the appropriate PPE for handling powders, including double gloves and respiratory protection if deemed necessary by your institution's safety protocols.
-
Transfer: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Perform this action slowly to avoid creating airborne dust.
-
Closure: Immediately cap the stock container.
-
Cleanup: After weighing, decontaminate the spatula and any surfaces within the fume hood. Dispose of the weigh boat in the designated solid chemical waste container.
Protocol for Dissolving the Compound
This compound is soluble in DMSO to at least 50 mM.[1]
-
Preparation: In a chemical fume hood, place the weighed this compound in a sterile, appropriate container (e.g., a conical or glass tube).
-
Solvent Addition: Add the required volume of DMSO to achieve the desired concentration.
-
Dissolution: Tightly cap the container and vortex for 1-2 minutes. If the compound does not fully dissolve, sonication can be used to aid dissolution.[2]
-
Dilution (if necessary): For cell-based assays, this DMSO stock solution can be further diluted in cell culture media. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.5%).
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the spill involves powder.
-
Containment and Cleanup:
-
For Powder Spills: Gently cover the spill with wet absorbent material to prevent the powder from becoming airborne.[3] Once the powder is wetted, use absorbent pads to clean the area.
-
For Liquid Spills: Cover the spill with an inert absorbent material, working from the outside in to prevent spreading.
-
-
Decontamination: After the initial cleanup, decontaminate the area with a suitable laboratory detergent, followed by a rinse with water.
-
Waste Disposal: All contaminated materials, including absorbent pads and used PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Unused compound, contaminated weigh boats, and other solid materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any solutions containing this compound down the drain.
-
Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent (such as ethanol or acetone). The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the container before disposing of it in the regular trash or glass recycling, as per your institution's policy.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
